2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol
Description
BenchChem offers high-quality 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)5-3-4-7(6-9)10-8/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHLGATPHUSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849358-51-5 | |
| Record name | (6,6-dimethyloxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2,2-dimethyl-tetrahydropyran derivatives
The integration of saturated oxygen heterocycles into drug scaffolds represents a cornerstone of modern medicinal chemistry. Among these, the 2,2-dimethyl-tetrahydropyran (THP) moiety has emerged as a highly privileged structural motif. By acting as a conformationally restrained, sterically shielded bioisostere of cyclohexane, it profoundly alters the physicochemical and pharmacokinetic landscape of a lead compound.
As an application scientist navigating the complexities of drug design, it is critical to move beyond merely utilizing this functional group and instead understand the thermodynamic, steric, and metabolic causality behind its efficacy.
The transition from a highly lipophilic carbocycle (like cyclohexane) to an unsubstituted tetrahydropyran introduces an ether oxygen that acts as a hydrogen-bond acceptor, significantly lowering lipophilicity and improving aqueous solubility[1]. Unsubstituted THP possesses a baseline LogP of approximately 0.950 and high aqueous solubility (>80.2 g/L)[2]. However, unsubstituted THPs suffer from severe metabolic liabilities, specifically cytochrome P450-mediated
The strategic addition of a gem-dimethyl group at the C2 position resolves this liability while fine-tuning the molecule's physicochemical properties through two primary mechanisms:
-
Steric Shielding & Metabolic Resistance: The bulky gem-dimethyl group sterically blocks the adjacent ether oxygen and the C2 carbon from accessing the catalytic heme iron of CYP450 enzymes. This prevents the formation of unstable hemiacetals that lead to rapid ring-opening and clearance.
-
Conformational Thermodynamics (The Thorpe-Ingold Effect): The 2,2-dimethyl substitution introduces severe 1,3-diaxial steric clashes if the ring attempts to undergo a chair flip that places the methyl groups in an axial orientation. Consequently, the ring is thermodynamically locked into a single, rigid chair conformation. When this pre-organized structure binds to a target receptor, it incurs a drastically lower entropic penalty (
) compared to a flexible cyclohexane ring, thereby driving higher binding affinity.
Table 1: Comparative Physicochemical Profiling
The following table summarizes the quantitative shifts in physicochemical properties when transitioning from a carbocycle to a substituted THP derivative.
| Property | Cyclohexane | Tetrahydropyran (THP) | 2,2-Dimethyl-THP |
| LogP (Lipophilicity) | ~3.44 | 0.95 | 1.80 - 2.20 |
| Aqueous Solubility | < 0.1 g/L | > 80.2 g/L | 15 - 25 g/L |
| H-Bond Acceptors | 0 | 1 | 1 |
| Metabolic Vulnerability | High (Multiple sites) | High (C2, C6 | Low (C2 shielded by gem-dimethyl) |
| Conformational Entropy | High (Flexible chair flips) | Moderate | Low (Locked chair conformation) |
Clinical Translation: The Orforglipron (LY3502970) Case Study
The physicochemical advantages of the 2,2-dimethyl-THP group are perfectly exemplified in the discovery of Orforglipron (LY3502970) , an orally active, non-peptide Glucagon-like peptide-1 receptor (GLP-1R) agonist[3].
Historically, GLP-1R agonists were large peptides requiring subcutaneous injection due to poor oral bioavailability and rapid proteolytic degradation. In the design of LY3502970, the 2,2-dimethyl-tetrahydropyran moiety was strategically employed to occupy a specific hydrophobic pocket within the receptor's extracellular domain[3]. The gem-dimethyl group forces the THP ring into a rigid orientation that mimics the critical binding vectors of the native peptide, while the ether oxygen maintains sufficient hydrophilicity to ensure the drug dissolves in the gastrointestinal tract for oral absorption.
Logical mapping of 2,2-dimethyl-THP structural features to ADME outcomes.
Self-Validating Experimental Protocols
To accurately quantify the benefits of 2,2-dimethyl-THP derivatives, researchers must employ rigorous, self-validating assay systems. The protocols below are designed not just to yield data, but to mathematically prove their own accuracy by ruling out false positives and experimental artifacts.
Protocol A: Thermodynamic Solubility and LogD Determination
Unlike kinetic solubility assays (which measure precipitation from DMSO), thermodynamic solubility measures the equilibrium of the crystalline lattice breaking in a physiologically relevant buffer.
Step-by-Step Methodology:
-
Preparation: Weigh 2 mg of the crystalline 2,2-dimethyl-THP derivative into a glass vial. Add 1 mL of pH 7.4 phosphate-buffered saline (PBS) and 1 mL of 1-octanol (mutually pre-saturated).
-
Equilibration: Agitate the biphasic system on a rotary shaker at 37°C for 24 hours to ensure true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 4,000 RPM for 15 minutes to sharply delineate the aqueous and octanol phases.
-
Quantification: Extract 50
L from each phase, dilute with acetonitrile, and quantify via LC-UV/MS against a standard calibration curve. -
Self-Validation Logic (Mass Balance): Calculate the total mass recovered:
. If the total recovered mass is of the initial input, the assay automatically invalidates the result. A failed mass balance indicates the compound either precipitated at the interface, volatilized, or adsorbed to the glass, meaning the calculated LogD is an artifact.
Protocol B: CYP450 Microsomal Stability & Steric Shielding Assay
To prove that the gem-dimethyl group successfully shields the THP ring from metabolism, intrinsic clearance (
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl
. -
Co-Spiking (The Internal Controls): Spike the 2,2-dimethyl-THP test compound (1
M) directly alongside a high-clearance control (Verapamil, 1 M) and a low-clearance control (Warfarin, 1 M). -
Initiation: Split the master mix into two arms. To Arm A, add 1 mM NADPH (cofactor). To Arm B (Minus-NADPH control), add an equivalent volume of buffer.
-
Time-Course Sampling: Incubate at 37°C. At 0, 15, 30, and 60 minutes, extract 50
L aliquots and immediately quench into 150 L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS.
-
Self-Validation Logic:
-
Enzymatic Viability: If Verapamil is not rapidly degraded in Arm A, the microsomes are inactive; reject the run.
-
Non-Specific Binding: If Warfarin degrades, non-specific binding or non-enzymatic degradation is occurring; reject the run.
-
CYP-Dependence: If the test compound degrades in Arm B (Minus-NADPH), the instability is chemical or driven by non-CYP hydrolases, invalidating the claim of CYP450 vulnerability.
-
Self-validating microsomal stability assay workflow for THP derivatives.
References
-
Structural basis for GLP-1 receptor activation by LY3502970, an orally active nonpeptide agonist Proceedings of the National Academy of Sciences (PNAS) / PMC[Link][3]
Sources
A Researcher's Guide to the Discovery and Isolation of Pyran-Based Natural Products
Foreword: The Enduring Promise of the Pyran Scaffold
The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Nature has masterfully employed this simple motif to construct a vast and diverse arsenal of bioactive molecules, from potent anticancer agents and antibiotics to anti-inflammatory and neuroprotective compounds.[3][4][5] Pyran-based natural products, including flavonoids, coumarins, xanthones, and various polyketides, are found across a wide range of organisms, from plants and fungi to marine bacteria.[2][3][6][7][8] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to tapping into this rich chemical reservoir. It is designed not as a rigid set of instructions, but as a strategic framework, grounding experimental choices in scientific causality to empower the discovery and isolation of novel pyran-containing compounds.
Part 1: Strategic Foundations for Discovery
The journey from a complex biological matrix to a pure, characterized pyran-based natural product is a multi-stage process that demands a blend of classical techniques and modern innovations. The initial strategy is paramount and will dictate the efficiency and success of the entire workflow.
The Bioassay-Guided Approach: A Beacon in the Chemical Maze
For decades, bioassay-guided isolation has been the gold standard for discovering new, biologically active natural products.[9][10] This methodology is fundamentally a systematic, iterative process of fractionation and biological testing, where the bioassay acts as a compass, pointing toward the fractions with the desired activity.[9][11] Its power lies in its ability to directly link chemical constituents to biological function, making it an invaluable tool in the search for new therapeutic agents.[9][10]
The process begins with a crude extract from a natural source (e.g., plant material, microbial fermentation broth) which is then subjected to a primary bioassay. This could be an antimicrobial, cytotoxic, or enzyme inhibition assay, tailored to the specific therapeutic area of interest.[9] The active extract is then fractionated using chromatographic techniques, and each fraction is re-tested. This cycle is repeated with increasingly refined separation methods until a pure, active compound is isolated.[9][12]
Causality in Action: The choice of the initial bioassay is critical. A well-designed, robust, and high-throughput assay will significantly streamline the discovery process. For instance, in a search for novel anticancer pyran-based compounds, an initial screen using a panel of cancer cell lines can quickly identify promising extracts for further investigation.[1]
Metabolomics and Dereplication: Charting the Chemical Landscape
A significant challenge in natural product discovery is the rediscovery of known compounds, a time-consuming and resource-intensive endeavor. Modern dereplication strategies, powered by metabolomics, offer a powerful solution to this problem.[13][14][15] Dereplication is the rapid identification of known compounds in a complex mixture at an early stage of the investigation, allowing researchers to focus their efforts on novel structures.[14][16]
This is typically achieved using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][15] The resulting data is then compared against comprehensive databases of known natural products.[17] This approach not only accelerates the discovery of new compounds but also provides a detailed chemical profile of the extract, which can be invaluable for understanding its overall biological activity.[13][15][17]
A Hybrid Approach: The most effective discovery workflows often integrate both bioassay-guided isolation and metabolomics.[18] This hybrid strategy leverages the strengths of both approaches: metabolomics provides a rapid chemical snapshot and helps to prioritize extracts containing novel compounds, while bioassay-guided fractionation ensures that the isolated compounds possess the desired biological activity.[18]
Part 2: The Isolation and Purification Workflow
The successful isolation of pyran-based natural products hinges on a carefully selected and meticulously executed series of extraction and chromatographic techniques. The physicochemical properties of the target compounds, such as polarity, size, and charge, will guide the choice of methods.
Extraction: Liberating the Molecules of Interest
The initial step is to extract the desired compounds from the source material. The choice of extraction method and solvent is crucial for maximizing the yield of the target pyran-based compounds while minimizing the co-extraction of undesirable matrix components.[19][20][21]
Classical and Modern Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application for Pyran-Based Compounds |
| Maceration | Soaking the material in a solvent at room temperature.[21] | Simple, requires minimal equipment. | Time-consuming, high solvent consumption.[21] | Extraction of moderately polar flavonoids and coumarins using ethanol or methanol. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[20] | More efficient than maceration. | Can degrade thermolabile compounds. | Extraction of less polar pyran-based compounds with hexane or ethyl acetate. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[19][20] | Faster, more efficient, and uses less solvent than classical methods.[20] | Can generate heat, potentially degrading compounds. | Rapid extraction of a broad range of pyran derivatives. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[19][22] | Very fast, highly efficient, and requires less solvent.[22][23] | Requires specialized equipment. | Efficient extraction of pyran-based compounds from plant matrices. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[20][23] | Highly selective, solvent-free product. | High initial equipment cost. | Extraction of non-polar pyranocoumarins and other lipophilic pyran derivatives. |
Experimental Protocol: General Maceration Procedure
-
Preparation: Air-dry and grind the source material to a fine powder to increase the surface area for extraction.
-
Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) in a sealed container. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Agitation: Agitate the mixture periodically over 24-72 hours at room temperature to ensure thorough extraction.
-
Filtration: Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue 2-3 times to maximize yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Separation: The Path to Purity
Chromatography is the cornerstone of natural product isolation, allowing for the separation of complex mixtures into individual components.[12][20][24] A multi-step chromatographic strategy is almost always necessary to achieve the high degree of purity required for structural elucidation and biological testing.
The Chromatographic Toolkit
| Technique | Principle of Separation | Typical Application in Pyran Isolation |
| Column Chromatography (CC) | Adsorption and partitioning based on polarity.[22][24] | Initial fractionation of crude extracts. |
| Flash Chromatography | A rapid form of column chromatography using pressure.[21] | Rapid, medium-pressure purification of fractions. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various interactions (normal phase, reversed-phase, size exclusion, ion exchange).[12][24] | Final purification of compounds to >95% purity. |
| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support.[25] | Separation of polar and labile pyran-based compounds, minimizing sample degradation.[25] |
Experimental Workflow: A Typical Bioassay-Guided Isolation Scheme
Caption: Bioassay-Guided Isolation Workflow.
Part 3: Structure Elucidation: Unveiling the Molecular Architecture
Once a pure compound has been isolated, the final and often most challenging step is to determine its chemical structure. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.[12][20]
The Power of Spectroscopy and Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure elucidation of organic molecules.[26][27][28] A suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments provides detailed information about the carbon skeleton, proton environments, and through-bond and through-space correlations.[27][29]
-
Mass Spectrometry (MS): MS provides the molecular weight and elemental composition of the compound.[30] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the molecular formula with high accuracy.[13] Fragmentation patterns can also offer valuable clues about the structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, while UV-Vis spectroscopy provides information about the chromophore system, which is often present in pyran-based natural products like flavonoids and xanthones.[31]
A Synergistic Approach to Structure Determination
Sources
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [drs.nio.res.in]
- 9. Bioassay-Guided Isolation: What Is It? [n8n.bitcamp.ge]
- 10. Bioassay-Guided Identification of Bioactive Molecules from Traditional Chinese Medicines | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. jsmcentral.org [jsmcentral.org]
- 13. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomics and dereplication strategies in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 20. rroij.com [rroij.com]
- 21. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 22. files.sdiarticle5.com [files.sdiarticle5.com]
- 23. penerbit.utm.my [penerbit.utm.my]
- 24. longdom.org [longdom.org]
- 25. Frontiers | Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 30. chimia.ch [chimia.ch]
- 31. ABC Herbalgram Website [herbalgram.org]
Tetrahydropyran-2-methanol: Physicochemical Profiling and Synthetic Utility in Drug Development
As drug development increasingly relies on complex, functionalized aliphatic heterocycles to improve pharmacokinetic profiles, tetrahydropyran-2-methanol (CAS: 100-72-1) has emerged as a critical building block. This technical whitepaper provides an in-depth mechanistic and practical guide to the chemical properties, structural advantages, and laboratory workflows associated with this versatile compound.
Structural and Mechanistic Insights
Tetrahydropyran-2-methanol (also known as oxan-2-ylmethanol or tetrahydro-2H-pyran-2-methanol) consists of a saturated six-membered oxygen heterocycle bonded to a hydroxymethyl group at the C2 position 1. The inherent synthetic value of this molecule lies in the differential reactivity of its structural components:
-
The Primary Alcohol: The exocyclic -CH₂OH group is highly sterically accessible and acts as a potent nucleophile. It readily undergoes esterification, etherification, and oxidation 2. In carbohydrate chemistry, it serves as a protected-hydroxymethyl building block, allowing the stepwise assembly of complex molecular architectures without unwanted side reactions 3.
-
The Tetrahydropyran (THP) Ring: The saturated ether ring is chemically robust under basic and mildly acidic conditions. In medicinal chemistry, incorporating a THP ring can favorably modulate the lipophilicity (LogP) and metabolic stability of active pharmaceutical ingredients (APIs).
Physicochemical Data Summary
Accurate physicochemical data is paramount for predicting solubility, reactivity, and safety during process scale-up. The following table consolidates the critical properties of tetrahydropyran-2-methanol.
| Property | Value | Reference |
| CAS Number | 100-72-1 | 2 |
| Molecular Formula | C₆H₁₂O₂ | 4 |
| Molecular Weight | 116.16 g/mol | 1 |
| Boiling Point | 187 °C | |
| Density (at 25 °C) | 1.027 g/mL | |
| Refractive Index (n20/D) | 1.458 | |
| Flash Point | 76 °C (Closed Cup) | |
| Vapor Pressure (at 20 °C) | 0.4 mmHg |
Synthetic Workflows in Drug Development
Tetrahydropyran-2-methanol is a highly versatile precursor. By functionalizing the primary alcohol, chemists can introduce the THP moiety into larger scaffolds. Common synthetic transformations include:
-
O-Activation: Conversion of the hydroxyl group to a tosylate or mesylate to facilitate downstream nucleophilic substitution (e.g., introducing azides, amines, or thiols).
-
Oxidation: Transformation into tetrahydropyran-2-carboxylic acid using reagents like TEMPO or KMnO₄, enabling subsequent amide coupling reactions for peptide or small-molecule synthesis.
-
Ring-Opening Hydrogenolysis: Under specific catalytic conditions, it acts as a biomass-derived feedstock for the synthesis of 1,6-hexanediol, a high-value industrial chemical 2.
Synthetic pathways and derivatization workflows of Tetrahydropyran-2-methanol.
Standardized Experimental Protocol: Synthesis of Tetrahydropyran-2-ylmethyl 4-methylbenzenesulfonate
To utilize the THP moiety in API assembly, the primary alcohol must often be converted into a superior leaving group. The following protocol details the tosylation of tetrahydropyran-2-methanol.
Causality & Design: We select p-toluenesulfonyl chloride (TsCl) with triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mild basic conditions neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the tetrahydropyran system. DMAP acts as a nucleophilic catalyst, accelerating the reaction and ensuring complete conversion.
Step-by-Step Methodology
Step 1: Reagent Preparation & Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolve 10.0 mmol (1.16 g) of tetrahydropyran-2-methanol in 20 mL of anhydrous dichloromethane (DCM).
-
Add 15.0 mmol (2.1 mL) of anhydrous triethylamine (Et₃N) and 1.0 mmol (0.12 g) of DMAP to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
Step 2: Reaction Execution
-
Dissolve 12.0 mmol (2.29 g) of p-toluenesulfonyl chloride (TsCl) in 10 mL of anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction flask over 15 minutes to control the exothermic nature of the reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring continuously for 4 hours.
Step 3: Self-Validating Monitoring (TLC)
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The starting material (THP-2-methanol) will appear as a lower Rf spot (visualized with KMnO₄ stain), while the tosylate product will appear at a higher Rf (UV active at 254 nm). The complete disappearance of the starting material validates reaction completion.
Step 4: Quenching & Workup
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove residual Et₃N and DMAP, followed by brine (20 mL).
-
Validation Check: The acidic wash ensures the complete removal of amine bases, preventing unwanted side reactions or degradation during storage.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification & Characterization
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% Ethyl Acetate in Hexanes).
-
Validate the product structure via ¹H NMR (CDCl₃): Confirm the presence of the characteristic aromatic protons of the tosyl group (~7.8 ppm and ~7.3 ppm) and the downfield shift of the exocyclic -CH₂- protons adjacent to the newly formed sulfonate ester.
Safety, Handling, and Regulatory Considerations
When handling tetrahydropyran-2-methanol, adherence to standard laboratory safety protocols is mandatory.
-
Hazards: It is classified under GHS as a Skin Irritant (Category 2) and a Serious Eye Irritant (Category 2A) 1. Direct exposure causes skin and severe eye irritation .
-
Storage: It is a combustible liquid (Flash Point: 76 °C) and should be stored in a cool, well-ventilated area away from strong oxidizing agents .
-
PPE: Use chemical-resistant gloves, safety goggles, and work within a certified fume hood to prevent inhalation of vapors.
References
1.[2] Alfa Chemistry. "CAS 100-72-1 Tetrahydropyran-2-methanol". Source: alfa-chemistry.com. URL: 2. Sigma-Aldrich. "Tetrahydropyran-2-methanol 98 100-72-1". Source: sigmaaldrich.com. URL: 3.[1] PubChem - NIH. "Tetrahydropyran-2-methanol | C6H12O2 | CID 7524". Source: nih.gov. URL: 4.[3] Scent.vn. "Tetrahydropyran-2-methanol CAS# 100-72-1". Source: scent.vn. URL: 5.[4] NIST. "2H-Pyran-2-methanol, tetrahydro-". Source: nist.gov. URL:
Sources
conformational analysis of pyran inter-halide analogues
An In-Depth Technical Guide to the Conformational Analysis of Pyran Inter-Halide Analogues
Abstract
The incorporation of multiple, distinct halogen atoms into pyranose scaffolds—creating pyran inter-halide analogues—offers a compelling strategy in medicinal chemistry and drug development. These modifications can profoundly influence molecular properties, including lipophilicity, membrane permeability, and binding affinity, often through subtle but critical conformational changes.[1][2] This guide provides a comprehensive exploration of the principles and methodologies governing the conformational analysis of these complex molecules. We delve into the foundational stereoelectronic and steric effects, detail field-proven experimental and computational workflows, and synthesize these concepts through an in-depth case study. This document is intended for researchers, medicinal chemists, and structural biologists seeking to harness the unique properties of halogenated pyrans in their work.
Foundational Principles: The Forces Shaping Pyran Conformation
The three-dimensional structure of a pyran ring is not arbitrary; it is the result of a delicate balance between powerful, often competing, stereoelectronic and steric forces. Understanding these principles is a prerequisite for any meaningful conformational analysis.
The Tetrahydropyran Chair: A Conformational Baseline
Like cyclohexane, the tetrahydropyran (THP) ring, which forms the core of pyranose sugars, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] This gives rise to two primary chair forms, the ⁴C₁ (where C4 is "up" and C1 is "down") and the ¹C₄ (where C1 is "up" and C4 is "down"), which can interconvert via a higher-energy boat or skew-boat transition state.[4] For most D-sugars, the ⁴C₁ conformation, which places the bulky C6 substituent in an equatorial position, is heavily favored. However, the introduction of electronegative halogens complicates this simple picture.
Stereoelectronic Effects: Beyond Simple Sterics
Stereoelectronic effects, which arise from the spatial interaction of electron orbitals, are paramount in dictating the conformational preferences of halogenated pyrans.[5]
-
The Anomeric Effect: This well-established principle describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyran ring to favor an axial orientation, contrary to what steric bulk would predict.[6] This stabilization is primarily explained by a hyperconjugative interaction, where a lone pair (n) from the endocyclic oxygen (O5) donates electron density into the antibonding orbital (σ) of the adjacent axial C1-X bond (nO → σC-X).[7][8] This orbital overlap is geometrically optimal when the substituent is axial.
-
The Gauche Effect: For vicinal (1,2-) di-substituted systems, the gauche effect describes the energetic preference for a gauche conformation (approx. 60° dihedral angle) over the sterically less hindered anti-conformation (180°).[9] In 1,2-dihaloethanes, quantum chemical analyses reveal that hyperconjugation always favors the gauche arrangement. However, for larger halogens (Cl, Br, I), this stabilizing effect is overcome by destabilizing Pauli repulsion (steric repulsion between electron clouds), shifting the preference back to the anti-conformation.[10][11] This interplay is critical when considering halogens on adjacent carbons within the pyran ring.
Steric Repulsion: The 1,3-Diaxial Clash
The most significant steric challenge in substituted pyran rings is the 1,3-diaxial interaction—the repulsive force between two substituents occupying axial positions on the same face of the ring. In pyran inter-halide analogues, this repulsion between two axial halogens can be substantial, forcing the ring to distort from an ideal chair geometry to alleviate the strain.[1][2] Interestingly, while the atomic radius increases significantly from chlorine to iodine, their steric bulk in a cyclohexane environment (as measured by A-values) is quite similar. This is because the increasing C-X bond length partially compensates for the larger atomic size.[12] Nonetheless, these interactions remain a dominant conformational driver.
A Multi-Faceted Methodological Approach to Conformational Analysis
A credible conformational assignment cannot rely on a single technique. It requires the synthesis of evidence from solution-state, solid-state, and in silico methods. Each methodology provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for pyran inter-halide conformational analysis.
Prerequisite: Synthesis of Pyran Inter-Halide Analogues
Access to a series of well-defined analogues is the starting point for any systematic conformational study. A common and effective approach is a halo-divergent strategy.
Experimental Protocol: Halo-Divergent Synthesis of D-Talose Analogues This protocol is adapted from the work of Lessard et al.[1][13]
-
Starting Material: Begin with a known, advanced intermediate such as 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-ᴅ-mannopyranose, which contains the foundational pyran core and pre-installed fluorine atoms.
-
Activation of C4 Hydroxyl: Activate the free hydroxyl group at the C4 position to create a good leaving group. A common method is reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature (e.g., 0 °C) to form the C4-triflate.
-
Nucleophilic Halogenation: Treat the C4-triflate intermediate directly with a nucleophilic halogen source. This step proceeds with an inversion of configuration (SN2 mechanism).
-
For Chloride : Use a chloride salt such as tetrabutylammonium chloride (TBACl) in an appropriate solvent like acetonitrile.
-
For Bromide : Use a bromide salt such as tetrabutylammonium bromide (TBABr).
-
For Iodide : Use an iodide salt such as sodium iodide (NaI).
-
-
Purification: Purify the resulting halogenated 1,6-anhydro-pyran intermediate using column chromatography on silica gel.
-
Acetolysis (Ring Opening): Cleave the 1,6-anhydro bridge and acetylate the resulting hydroxyl groups. This is typically achieved by treating the intermediate with acetic anhydride (Ac₂O) in the presence of a strong acid catalyst, such as sulfuric acid, at 0 °C to room temperature.
-
Final Purification: Purify the final per-O-acetylated pyran inter-halide analogue by column chromatography to yield the target molecule for analysis.
Solution-State Analysis: NMR Spectroscopy
NMR provides insight into the time-averaged conformation of molecules in solution, which most closely mimics the physiological environment. For halogenated compounds, ¹⁹F NMR is an exceptionally sensitive and powerful probe.[14]
Experimental Protocol: NMR-Based Conformational Study
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyran analogue in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. For detailed structural elucidation, perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
-
¹H NMR Analysis:
-
Chemical Shifts (δ): Analyze the chemical shifts of ring protons. Axial protons are typically shielded (found at a higher field/lower ppm) compared to their equatorial counterparts.
-
Coupling Constants (³JH,H): Measure the vicinal coupling constants between adjacent protons. Large couplings (8-10 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller couplings (1-4 Hz) suggest gauche (axial-equatorial or equatorial-equatorial) relationships, in line with the Karplus equation.
-
-
¹⁹F NMR Analysis:
-
Chemical Shifts (δ): The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. As demonstrated in studies of D-talose analogues, the ¹⁹F chemical shift at a position adjacent to another halogen (e.g., F3 next to X4) changes predictably with the identity of that halogen.[1][15]
-
Coupling Constants (JH,F, JF,F): Vicinal and geminal coupling constants involving fluorine provide further geometric constraints.
-
Solid-State Analysis: Single-Crystal X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution snapshot of the molecule's conformation in the solid state. This method is unparalleled for determining precise bond lengths, bond angles, and torsional angles, which reveal subtle distortions from the ideal chair geometry.[1][16]
Experimental Protocol: X-ray Crystallographic Analysis
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from ethyl acetate/hexanes, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[17]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.
-
Data Analysis:
-
Conformation Confirmation: Confirm the overall chair conformation (e.g., ⁴C₁).
-
Intra-annular Torsion Angles: Analyze the six torsion angles within the pyran ring. Deviations from the ideal values for a perfect chair (typically around ±55-60°) quantify the degree of ring puckering or distortion.
-
Interatomic Distances: Measure key non-bonded distances, such as the 1,3-diaxial F•••X distance, to directly probe the extent of steric repulsion.
-
In Silico Analysis: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are essential for corroborating experimental findings and dissecting the underlying energetic and electronic factors.[18]
Protocol: DFT-Based Conformational Analysis
-
Structure Preparation: Build initial 3D structures for the conformers of interest (e.g., ⁴C₁ and ¹C₄ chairs) in a molecular modeling program.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization calculations to find the lowest energy structure for each conformer. A common and robust method is to use a functional like CAM-B3LYP with a basis set such as Def2TZVP, which can handle heavy atoms like iodine.[15][16] A subsequent frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Energy Comparison: Compare the Gibbs free energies (ΔG) of the optimized conformers to predict their relative populations at equilibrium.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized structures. This method partitions the electron density into localized bonding and lone-pair orbitals, allowing for the quantification of stabilizing hyperconjugative interactions (e.g., nO → σ*C-X). The stabilization energy (E(2)) associated with these interactions provides a direct measure of their strength.[2][13]
Integrated Analysis: The Case of D-Talose Inter-Halide Analogues
A study on D-talopyranose analogues, where an axial fluorine is present at C2 and a second halogen (F, Cl, Br, or I) is installed at the axial C4 position, provides a perfect case study.[1]
All analogues, both in solution and the solid state, were found to adopt a ⁴C₁ chair conformation. This occurs despite the presence of a significant 1,3-diaxial repulsion between the F2 and X4 substituents.[1][2] The key finding is that while the chair conformation is retained, it becomes progressively more distorted to accommodate the increasing size of the C4 halogen.
Caption: Causal relationships in halogenated D-talose analogues.
Summary of Key Quantitative Data
The table below synthesizes data from X-ray crystallography and ¹⁹F NMR studies of D-talose analogues, clearly demonstrating these trends.[1][15][19]
| C4 Substituent (X) | F2•••X4 Distance (Å) | C1-C2-C3-C4 Torsion Angle (°) | ¹⁹F Chemical Shift of F3 (ppm) |
| Fluorine | ~2.82 | -49.4 | -208.33 |
| Chlorine | 3.06 | -46.9 | -197.95 |
| Bromine | 3.14 | -46.5 | -192.80 |
| Iodine | 3.23 | -46.0 | -184.56 |
Data compiled from Lessard et al. (2024).[1]
The data compellingly shows that as the halogen at C4 increases in size (I > Br > Cl > F), the steric repulsion forces it and the F2 atom further apart (increasing F2•••X4 distance). This is accommodated by a flattening of the pyran ring in that region, as evidenced by the decreasing magnitude of the C1-C2-C3-C4 torsion angle.[2] This structural and electronic perturbation is directly reflected in the ¹⁹F NMR spectrum, where the adjacent F3 nucleus becomes progressively de-shielded, resulting in a significant downfield shift.[15] DFT calculations corroborate these findings, confirming the ⁴C₁ chair as the global energy minimum and NBO analysis reveals the underlying hyperconjugative interactions that contribute to its stability.[13]
Implications for Drug Design and Development
The conformational rigidity and defined spatial orientation of substituents in pyran inter-halide analogues have profound implications for drug design.
-
Target Binding: The precise 3D arrangement of halogen atoms can be engineered to optimize interactions within a protein binding pocket. Halogens can act as hydrogen bond acceptors or engage in halogen bonding—a highly directional, non-covalent interaction where the electropositive crown (σ-hole) of a halogen interacts with a nucleophile.[1][20] The distortions documented above alter the position and orientation of these halogens, directly impacting their ability to form such bonds.
-
Membrane Permeability: The introduction of halogens generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. The overall molecular shape and dipole moment, which are direct consequences of the underlying conformation, also play a crucial role in this process.[2]
-
Metabolic Stability: Halogenation at specific sites can block metabolic soft spots, preventing enzymatic degradation and increasing the drug's half-life. Understanding the conformational accessibility of different parts of the molecule is key to predicting and designing for metabolic stability.
By employing the integrated analytical workflow described herein, researchers can move beyond serendipity and rationally design halogenated pyran scaffolds with precisely controlled three-dimensional structures to optimize their therapeutic potential.
References
-
Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 2442–2454. [Link]
-
Lessard, O., Grosset-Magagne, M., Metrangolo, P., & Giguère, D. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, e202501689. [Link]
-
Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and of ᴅ-talose. PubMed. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
Harvey, M. J., et al. (2004). The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. Carbohydrate Research, 339(9), 1529-1544. [Link]
-
Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. [Link]
-
Lessard, O., et al. (2024). Synthesis of trihalogenated pyrans. ResearchGate. [Link]
-
LibreTexts Chemistry. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. [Link]
-
Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and of ᴅ-talose. ResearchGate. [Link]
-
Silva, D. R., et al. (2018). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 74(1), 65-73. [Link]
-
Lessard, O., Grosset-Magagne, M., Metrangolo, P., & Giguère, D. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal. [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]
-
Silva, D. R., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(6), 641-648. [Link]
-
Vedantu. (n.d.). Pyran: Structure, Nomenclature & Chemistry Explained. [Link]
-
Petkov, P. S., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(4), 846-856. [Link]
-
Notario, R., et al. (2012). Anomeric effect in pyranose-ring derivatives containing carbon, silicon, and germanium as anomeric centers: an ab initio systematic study. ResearchGate. [Link]
-
Garton, J. W., et al. (2015). Implications of Pyran Cyclization and Pterin Conformation on Oxidized Forms of the Molybdenum Cofactor. Inorganic Chemistry, 54(8), 3765–3777. [Link]
-
Seiler, P., et al. (1995). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2415-2425. [Link]
-
Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(26), 7782–7793. [Link]
-
Nandhakumar, R., & Sangeetha, R. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]
-
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]
-
Wikipedia. (n.d.). Stereoelectronic effect. [Link]
-
Alabugin, I. V., & Gilmore, K. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8536-8591. [Link]
-
Wikipedia. (n.d.). Gauche effect. [Link]
-
Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
-
Wipf, P. (n.d.). Stereoelectronic Effects in Six-Membered Rings. Wipf Group, University of Pittsburgh. [Link]
-
Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. [Link]
-
Lessard, O., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. IRIS . [Link]
-
Silva, D. R., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. Radboud Repository. [Link]
-
Alabugin, I. V., et al. (2002). Stereoelectronic Effects and General Trends in Hyperconjugative Acceptor Ability of σ Bonds. Journal of the American Chemical Society, 124(12), 3175-3195. [Link]
-
Anderson, R. C., & Owen, J. S. (2018). Stereoelectronic Effects on the Binding of Neutral Lewis Bases to CdSe Nanocrystals. ACS Applied Nano Materials, 1(5), 2371–2378. [Link]
-
ResearchGate. (n.d.). gauche effect in 1,2‐difluoroethane due to σCH → σCF hyperconjugation*. [Link]
-
LibreTexts Chemistry. (2023). Atomic and Physical Properties of Halogens. [Link]
Sources
- 1. Synthesis and of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and of ᴅ-talose [beilstein-journals.org]
- 3. Heterocyclics [employees.csbsju.edu]
- 4. Pyran: Structure, Nomenclature & Chemistry Explained [vedantu.com]
- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Gauche effect - Wikipedia [en.wikipedia.org]
- 10. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis and of ᴅ-talose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auremn.org.br [auremn.org.br]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. re.public.polimi.it [re.public.polimi.it]
IUPAC name and molecular formula of 6-methyltetrahydro-2H-pyran-2-ol
Structural and Mechanistic Profiling of 6-Methyltetrahydro-2H-pyran-2-ol: A Technical Guide
In the realm of synthetic organic chemistry and drug development, cyclic hemiacetals serve as critical pharmacophores, carbohydrate mimics, and versatile synthetic intermediates. The compound 6-methyltetrahydro-2H-pyran-2-ol is a quintessential example of ring-chain tautomerism. Understanding its dynamic structural behavior, precise chemical identity, and the thermodynamics of its cyclization is essential for researchers involved in molecular design and analytical characterization.
This whitepaper provides an in-depth technical analysis of 6-methyltetrahydro-2H-pyran-2-ol, detailing its fundamental properties, the causality behind its tautomeric equilibrium, and a self-validating experimental protocol for its characterization.
Chemical Identity and Quantitative Properties
The unambiguous identification of molecular entities is the first pillar of robust drug development. 6-methyltetrahydro-2H-pyran-2-ol exists in a dynamic equilibrium, but its cyclic form is recognized as the primary stable entity under standard conditions.
The systematic IUPAC name for this compound is 6-methyltetrahydro-2H-pyran-2-ol , though the preferred IUPAC name (PIN) generated by modern nomenclature algorithms is 6-methyloxan-2-ol [1]. The molecule is characterized by a six-membered oxygen-containing heterocycle (a pyranose ring) substituted with a methyl group at the C6 position and a hydroxyl group at the C2 (anomeric) position.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source / Validation |
| IUPAC Name | 6-methyltetrahydro-2H-pyran-2-ol | LexiChem / PubChem[1] |
| Preferred IUPAC Name | 6-methyloxan-2-ol | PubChem[1] |
| Molecular Formula | C6H12O2 | Computed by PubChem[1] |
| Molecular Weight | 116.16 g/mol | Computed by PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | Cactvs[1] |
| XLogP3 (Lipophilicity) | 0.8 | XLogP3[1] |
Mechanistic Insights: The Thermodynamics of Ring-Chain Tautomerism
In aqueous solutions and polar environments, 6-methyltetrahydro-2H-pyran-2-ol does not exist as a static structure. It is the closed-ring tautomer of the open-chain aldehyde, 5-hydroxyhexanal [2].
The Causality of Cyclization: The preference for the cyclic hemiacetal over the open-chain aldehyde is driven by the thermodynamic stability of the six-membered tetrahydropyran ring. According to Baldwin’s rules for ring closure, the intramolecular attack of the C5 hydroxyl oxygen onto the C1 carbonyl carbon is a 6-Exo-Trig cyclization, which is both kinetically and thermodynamically favored.
While cyclization incurs an entropic penalty (loss of rotational degrees of freedom), this is overwhelmingly offset by the enthalpic gain of forming a stable C-O
Mechanism of ring-chain tautomerism for 6-methyltetrahydro-2H-pyran-2-ol.
Stereochemical Complexity:
The open-chain precursor, 5-hydroxyhexanal, contains a single stereocenter at C5. Upon intramolecular cyclization, a new chiral center is generated at the C1 position (the anomeric carbon)[3]. This results in a diastereomeric mixture of
Experimental Methodology: Self-Validating NMR Characterization
To ensure the integrity of structural assignments in drug development, researchers must employ self-validating protocols. The following methodology details the NMR validation of the tautomeric equilibrium, ensuring that the analytical system inherently verifies its own accuracy.
Experimental workflow for the synthesis and validation of the cyclic hemiacetal.
Step-by-Step Protocol:
-
Sample Preparation : Dissolve 15-20 mg of the purified 6-methyltetrahydro-2H-pyran-2-ol in 0.6 mL of Deuterium Oxide (
) or Chloroform-d ( ).-
Causality:
is selected to observe the thermodynamic equilibrium in an aqueous-like environment, which is highly relevant for biological assays and mimics physiological conditions.
-
-
Thermodynamic Equilibration : Incubate the NMR tube at 25°C for 12 to 24 hours prior to analysis.
-
Causality: Mutarotation and ring-chain tautomerization are dynamic kinetic processes. Sufficient incubation time ensures the system reaches a steady-state thermodynamic equilibrium, preventing skewed or non-reproducible kinetic data.
-
-
Data Acquisition : Acquire a quantitative
-NMR spectrum (minimum 400 MHz spectrometer) utilizing a relaxation delay ( ) of at least 5 times the longest relaxation time of the protons of interest.-
Causality: A prolonged relaxation delay ensures complete longitudinal magnetization recovery, which is absolutely critical for accurate quantitative integration.
-
-
Self-Validating Integration (Data Analysis) : Integrate the distinct aldehydic proton signal of the open-chain form (typically found far downfield at ~9.7 ppm) and the anomeric proton signal of the cyclic hemiacetal form (~4.5-5.0 ppm).
-
System Validation: The ratio of these integrals directly calculates the equilibrium constant (
). Because the sum of the molar fractions must equal 100%, any deviation or the presence of extraneous peaks in these highly specific chemical shift regions immediately flags the sample for impurities. This acts as an internal quality control mechanism, validating both the purity of the analyte and the environmental conditions of the assay.
-
References
1.[1] 6-methyltetrahydro-2H-pyran-2-ol | C6H12O2 | CID 12663236 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
2.[2] Aldehydes and Ketones - SelfStudys Source: SelfStudys URL:[Link]
3.[3] Introduction to Organic and Biochemistry Source: Academia.edu URL:[Link]
Sources
Methodological & Application
Application Notes & Protocols: The Versatility of the Pyran Scaffold in Modern Drug Discovery
Abstract
The pyran ring, a six-membered oxygen-containing heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1][2][3] Found in a vast array of natural products like flavonoids, coumarins, and xanthones, its derivatives exhibit a remarkable breadth of pharmacological activities.[3][4][5] This guide provides an in-depth exploration of the applications of pyran derivatives, moving from efficient synthetic strategies to their roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We furnish field-proven, step-by-step protocols for the synthesis and biological evaluation of these compounds, supported by mechanistic insights and quantitative data to empower researchers in the development of next-generation therapeutics.
Part 1: Synthesis of Bioactive Pyran Derivatives: The Power of Multi-Component Reactions
The therapeutic potential of a chemical scaffold is intrinsically linked to the efficiency and versatility of its synthesis. For pyran derivatives, multi-component reactions (MCRs) have emerged as a cornerstone of green and sustainable chemistry.[6][7][8] MCRs allow for the construction of complex molecules like pyrano[2,3-c]pyrazoles or 2-amino-4H-pyrans in a single step from three or more starting materials, which significantly increases efficiency by reducing reaction time, solvent usage, and purification steps.[9][10] This atom-economical approach is paramount in generating diverse compound libraries for high-throughput screening in drug discovery.
Protocol 1: One-Pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a typical three-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives, which are known to exhibit anti-inflammatory and anticancer properties.[9] The causality behind this one-pot strategy lies in the sequential formation of bonds without isolating intermediates, catalyzed by a basic catalyst like 4-dimethylaminopyridine (DMAP), which facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 eq)
-
Malononitrile (1.2 eq)
-
3-methyl-1-phenyl-pyrazole-5-one (C-H-activated intermediate) (1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)
-
Ethanol (reaction solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Assembly: To a 100 mL round-bottom flask, add the aromatic aldehyde (1 eq), malononitrile (1.2 eq), 3-methyl-1-phenyl-pyrazole-5-one (1 eq), and ethanol (20-30 mL).
-
Catalyst Addition: Add a catalytic amount of DMAP to the mixture.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[9] No further purification is typically necessary for many derivatives prepared via this method.
Visualization: Multi-Component Reaction Workflow
Caption: General workflow for synthesizing pyran derivatives via a one-pot multi-component reaction.
Part 2: Core Applications in Medicinal Chemistry
The structural diversity achievable through MCRs has enabled the exploration of pyran derivatives across numerous therapeutic areas.
Anticancer Applications
Fused pyran derivatives are prominent candidates in cancer therapeutics, primarily due to their ability to disrupt essential cellular processes required for tumor progression.[11] Their mechanisms often involve inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting key signaling pathways like PI3K/Akt that are frequently overactive in cancer.[11][12][13]
Quantitative Data: Cytotoxicity of Pyran Derivatives
The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrano[2,3-c]pyrazole | A05 | MDA-MB-231 (Breast) | 24.3 | [9] |
| Fused Pyran | Compound 6e | MCF-7 (Breast) | Not specified, but potent | [11] |
| Fused Pyran | Compound 8c | HCT116 (Colon) | Not specified, but potent | [11] |
| 4H-Pyran | Compound 4d | HCT-116 (Colon) | 75.1 | [14] |
| 4H-Pyran | Compound 4k | HCT-116 (Colon) | 85.88 | [14] |
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a fundamental colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[16][17] The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Pyran derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 48-72 hours.[16][18]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17] Incubate for another 3-4 hours.[16]
-
Formazan Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Anticancer Mechanism via CDK2 Inhibition
Caption: Pyran derivatives can inhibit CDK2, halting cell cycle progression and inducing apoptosis.[13][14]
Anti-inflammatory Applications
Chronic inflammation is a key factor in many diseases. Pyran derivatives have demonstrated significant anti-inflammatory potential by modulating critical inflammatory pathways.[9][19] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophages stimulated by lipopolysaccharide (LPS).[9] This action is often mediated by the inhibition of signaling cascades such as MAPKs (JNK, ERK) and PI3K/Akt.[9]
Quantitative Data: Anti-inflammatory Activity of Pyran Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| A05 | NO Inhibition in J774A.1 cells | 10.2 | [9] |
| Indomethacin (Reference) | NO Inhibition in J774A.1 cells | 44.5 | [9] |
| Compound 19 | NO Inhibition in RAW264.7 cells | Potent, near complete suppression |
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of NO in murine macrophage cells (like RAW264.7 or J774A.1) stimulated with LPS. The amount of NO produced is quantified using the Griess reagent, which detects nitrite (a stable breakdown product of NO).
Materials:
-
RAW264.7 or J774A.1 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Pyran derivatives (dissolved in DMSO)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyran derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL) to the wells. Incubate for 20-24 hours.[9]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of the NED solution and incubate for another 10 minutes in the dark. A purple/magenta color will develop.
-
Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated cells and calculate the IC₅₀ value. Note: A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.
Antimicrobial and Antiviral Applications
The pyran scaffold is a privileged structure for developing agents against a wide range of pathogens, including bacteria, fungi, and viruses.[10][20] Pyran derivatives have shown activity against HIV, hepatitis C, and human coronaviruses.[1][21] Furthermore, some spiro-4H-pyran derivatives have been identified as potent bacterial biofilm disruptors, offering a strategy to combat antibiotic resistance.[22]
Quantitative Data: Antimicrobial Activity (MIC) of Pyran Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran | Compound 4l | Streptococcus pneumoniae | 125 | [22] |
| Spiro-4H-pyran | Compound 4l | Escherichia coli | 125 | [22] |
| Spiroaminopyran | Compound 5d | Staphylococcus aureus (clinical) | 32 | |
| Spiroaminopyran | Compound 5d | Streptococcus pyogenes (clinical) | 64 | [23] |
| Dihydropyran | Compound 3 | Salmonella paratyphi A | 0.125-0.220 | |
| Dihydropyran | Compound 4 | Enterococcus faecalis | 0.125-0.220 | [24] |
Protocol 4: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent against bacteria or fungi.[25]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Pyran derivatives (stock solution in DMSO)
-
Positive control antibiotic (e.g., Gentamicin)[23]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyran derivative in the growth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[23] Add the inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10][23]
Visualization: Antimicrobial Screening Workflow
Sources
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. mdpi.com [mdpi.com]
- 20. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: Catalytic Architectures for the Stereoselective Synthesis of Tetrahydropyran Rings
Executive Context: The THP Motif in Drug Discovery
The tetrahydropyran (THP) ring is a ubiquitous pharmacophoric motif embedded within numerous bioactive natural products, including polyketide macrolides, polyether antibiotics, and marine-derived antitumor agents. For drug development professionals and synthetic chemists, the challenge lies not merely in constructing the six-membered oxacycle, but in doing so with absolute stereochemical fidelity. Historically, iterative substrate-controlled methods were employed, but modern synthetic paradigms have shifted toward catalyst-controlled methodologies .
This application note details two highly authoritative, field-proven catalytic strategies for THP synthesis: the Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition and the Lewis Acid-Mediated Silyl-Prins Cyclization . By mastering these protocols, researchers can access densely functionalized, enantioenriched THP architectures essential for late-stage natural product synthesis and medicinal chemistry campaigns.
Mechanistic Divergence: HDA vs. Prins Cyclization
The selection of a catalytic method depends heavily on the desired substitution pattern and the availability of starting materials.
1. Catalytic Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition: This approach typically utilizes electron-rich dienes (e.g., Danishefsky’s or Brassard’s dienes) and aldehydes. The breakthrough in this space was the application of chiral tridentate Chromium(III) complexes (Jacobsen's catalysts), which provide a rigid chiral pocket that dictates the facial approach of the diene. This method is highly effective for synthesizing 2,6-disubstituted tetrahydropyran-4-ones, as demonstrated in the1[1] and 2[2].
2. Silyl-Prins Cyclization:
The traditional Prins cyclization often suffers from racemization due to competing 2-oxonia-Cope rearrangements. To circumvent this, the Silyl-Prins cyclization employs vinyl- or allylsilanes. The strategic placement of the silyl group stabilizes the developing
Logical workflow comparing Hetero-Diels-Alder and Silyl-Prins catalytic pathways for THP synthesis.
Quantitative Catalyst Profiling
The following table synthesizes quantitative performance metrics from landmark total syntheses and methodological studies to guide catalyst selection.
| Catalytic System | Reaction Pathway | Substrate Scope | Yield (%) | Stereoselectivity | Primary Application |
| Chiral Cr(III) Complex | Hetero-Diels-Alder | Silyl enol ethers & aldehydes | 83 - 91% | 91-93% ee, dr >97:3 | Lasonolide A, Neopeltolide |
| TMSOTf | Silyl-Prins Cyclization | Z-vinylsilyl alcohols & aldehydes | 75 - 85% | High cis-2,6 selectivity | Doremox fragrance analogs |
| BiCl₃ (Microwave) | Prins Cyclization | Homoallylic alcohols & aldehydes | 80 - 88% | Single cis-diastereomer | Centrolobine synthesis |
| InCl₃ | Prins Cyclization | Enecarbamates & epoxides | >85% | All-cis-2,3,6-trisubstituted | (+)-Ratjadone A |
(Data aggregated from peer-reviewed syntheses[1][2][3][4][5])
Validated Experimental Protocols
Protocol A: Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition
Objective: Synthesis of highly enantioenriched 2,6-disubstituted tetrahydropyran-4-ones using Jacobsen's chiral Cr(III) catalyst.
Reagents:
-
Silyl enol ether (1.0 equiv)
-
Aldehyde (e.g., benzyloxyacetaldehyde) (1.2 equiv)
-
Chiral Cr(III) catalyst (7.5 - 10 mol%)
-
Anhydrous tert-butyl methyl ether (TBME) or CH₂Cl₂
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: The chiral Cr(III) catalyst and silyl enol ethers are highly sensitive to moisture. Water will prematurely hydrolyze the silyl ether to the corresponding ketone, completely aborting the cycloaddition.
-
Catalyst Activation: Add the chiral Cr(III) catalyst (10 mol%) and the aldehyde (1.2 equiv) to the flask, followed by anhydrous TBME (0.1 M). Stir at room temperature for 15 minutes to allow the aldehyde to coordinate with the Lewis acidic chromium center.
-
Cryogenic Cooling: Cool the reaction mixture to -30°C using a dry ice/acetone bath. Causality: Lowering the temperature rigidifies the transition state within the catalyst's chiral pocket, maximizing the facial selectivity of the incoming diene and ensuring high enantiomeric excess (ee).
-
Diene Addition: Add the silyl enol ether (1.0 equiv) dropwise over 30 minutes via a syringe pump. Causality: A slow addition maintains a low steady-state concentration of the highly reactive diene, preventing unwanted homocoupling or polymerization.
-
Quenching & Deprotection: After complete consumption of the diene (monitored by TLC), add a 10% solution of TFA in CH₂Cl₂ at -30°C, then warm to room temperature. Causality: The acid cleaves the silyl group from the intermediate cycloadduct, driving the tautomerization to the final thermodynamically stable tetrahydropyran-4-one.
Self-Validation & Analytics:
-
Stereochemical Fidelity: Isolate the product via flash chromatography and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). A successful run will yield >90% ee.
-
Structural Integrity: Conduct ¹H NMR analysis. The cis-2,6 relationship is validated by observing large diaxial coupling constants (
Hz) for the protons at the C2 and C6 positions.
Protocol B: Lewis Acid-Mediated Silyl-Prins Cyclization
Objective: Diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans or tetrahydropyrans via5[5].
Reagents:
-
Z-vinylsilyl alcohol or allylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)
-
Anhydrous CH₂Cl₂
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Substrate Solvation: In a flame-dried, Argon-purged round-bottom flask, dissolve the Z-vinylsilyl alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.05 M).
-
Cryogenic Initiation: Cool the reaction mixture to -78°C. Causality: The ultra-low temperature is critical to suppress the competing 2-oxonia-Cope rearrangement, which is the primary mechanism of racemization and side-chain exchange in 4[4].
-
Lewis Acid Addition: Add TMSOTf (1.0 equiv) dropwise down the side of the flask. Causality: TMSOTf acts as a potent Lewis acid to activate the aldehyde, generating the highly electrophilic oxocarbenium ion. The slow addition prevents thermal spikes. The
-silicon effect stabilizes the developing carbocation, accelerating the cyclization rate to proceed efficiently even at -78°C. -
Reaction Maturation: Stir for 1-2 hours at -78°C. Monitor the disappearance of the silyl alcohol via TLC (using a phosphomolybdic acid stain).
-
Basic Quench: Quench the reaction strictly at -78°C by adding saturated aqueous NaHCO₃, then allow the mixture to warm to room temperature. Causality: Immediate neutralization of the triflic acid prevents the acid-catalyzed degradation or epimerization of the newly formed THP ring.
Self-Validation & Analytics:
-
Reaction Health: If the reaction turns unexpectedly dark or yields a complex mixture of spots on TLC, suspect water contamination leading to premature hydrolysis of the oxocarbenium intermediate.
-
Diastereoselectivity: Obtain a ¹H NMR NOESY spectrum of the crude product. Strong Nuclear Overhauser Effect (NOE) cross-peaks between the C2 and C6 axial protons definitively confirm the cis-configuration.
-
Yield Diagnostics: A successful Silyl-Prins cyclization typically yields >80%. Lower yields often indicate competing oxonia-Cope rearrangement, diagnosed by identifying symmetric side-chain exchange products in the crude NMR.
References
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A . PMC / NIH. 1
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product . PMC / NIH. 2
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years . PMC / NIH. 4
-
Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates . Boston University / JACS. 3
-
Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization . RSC Publishing.5
Sources
- 1. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07520F [pubs.rsc.org]
synthesis of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones with anticancer activity
Application Note: Strategic Synthesis and Biological Evaluation of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones
Executive Summary
This application note details the synthesis and evaluation of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones , a class of heterocyclic compounds exhibiting potent anticancer activity, particularly against human leukemia (HL-60) and breast cancer (MCF-7) cell lines.[1][2]
The core pharmacophore features an exocyclic methylidene group (
Key Advantages of this Protocol:
-
Regiospecificity: Utilizes Horner-Wadsworth-Emmons (HWE) olefination to exclusively install the exocyclic double bond.
-
Diversity-Oriented: The C6-substituent is introduced late-stage via Michael addition, allowing for rapid library generation.
-
Scalability: Avoids unstable intermediates common in direct aldol condensations.
Chemical Biology Context
The therapeutic potential of these molecules relies on the reactivity of the
Mechanism of Action:
-
Target Recognition: The pyranone ring docks into the ATP-binding pocket of Topoisomerase II.
-
Covalent Modification: The sulfhydryl group (-SH) of a critical cysteine residue attacks the exocyclic methylene carbon (C5') via 1,4-Michael addition.
-
Protein Inactivation: This alkylation disrupts enzyme function, leading to DNA damage accumulation and apoptotic signaling.
Figure 1: Mechanism of action via Michael addition to cellular thiols.
Synthetic Protocol
Prerequisites:
-
All reactions requiring anhydrous conditions must be performed under Argon/Nitrogen.
-
Safety Warning: The exocyclic methylene group is prone to polymerization. Store final compounds at -20°C.
Phase 1: Construction of the Phosphorylated Scaffold
Note: This phase constructs the "engine" for the subsequent HWE reaction.
Reagents: Diethyl 2-oxopropylphosphonate, Acetone (or corresponding ketone), Piperidine, Acetic Acid.
-
Condensation: React diethyl 2-oxopropylphosphonate with acetone in the presence of piperidine/acetic acid (catalytic) in benzene/toluene under reflux with a Dean-Stark trap.
-
Cyclization: The intermediate undergoes electrocyclic ring closure to form 2,2-dimethyl-5-diethoxyphosphoryl-2,3-dihydro-4H-pyran-4-one .
-
Purification: Vacuum distillation or flash chromatography (EtOAc/Hexane).[3]
Phase 2: Introduction of C6-Substituent (Library Generation)
This step introduces the "trisubstituted" pattern via conjugate addition.
Protocol:
-
Setup: Dissolve the phosphorylated dihydropyranone (1.0 eq) in anhydrous THF. Cool to -78°C.
-
Addition: Add the appropriate Grignard reagent (R-MgBr, 1.2 eq) dropwise.
-
Note: The addition occurs preferentially via axial attack , controlling the stereochemistry at C6.
-
-
Quench: Stir for 2 hours, then quench with saturated NH
Cl solution. -
Workup: Extract with Et
O, dry over MgSO , and concentrate. -
Result: 2,2-dimethyl-6-alkyl/aryl-5-diethoxyphosphoryl-tetrahydropyran-4-one.
Phase 3: The "Warhead" Installation (HWE Olefination)
Critical Step: Installation of the 5-methylidene group.
Protocol:
-
Reagents: Phosphorylated intermediate (from Phase 2), Formalin (37% HCHO), K
CO . -
Reaction: Suspend the intermediate (1.0 eq) in aqueous Formalin (excess). Add K
CO (2.0 eq) at 0°C. -
Kinetics: Stir vigorously.
-
Optimization: For hindered C6 substituents (e.g., isopropyl), stir at Room Temperature for 3 hours. For unhindered, 0°C for 2 hours is sufficient.
-
-
Workup: Dilute with water, extract with CH
Cl . Wash organic layer with brine.[3] -
Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1). Do not use acidic mobile phases as they may isomerize the double bond.
Figure 2: Modular synthetic workflow for 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones.
Quality Control & Characterization
The successful formation of the target is best validated by
| Feature | Chemical Shift ( | Multiplicity | Interpretation |
| Exocyclic =CH | 5.20 - 5.35 | Doublet ( | Proton cis to carbonyl |
| Exocyclic =CH | 6.10 - 6.20 | Doublet ( | Proton trans to carbonyl |
| C6-H | 4.20 - 4.65 | Multiplet (dddd) | Diagnostic for ring closure |
| C2-Methyls | 1.20 - 1.50 | Singlets (2x) | Gem-dimethyl group |
Stability Check:
If the doublet signals at
Biological Evaluation Protocols
A. MTT Cytotoxicity Assay
Purpose: Determine IC
-
Seeding: Plate HL-60 or MCF-7 cells (
cells/well) in 96-well plates. -
Treatment: Add synthesized compounds (dissolved in DMSO) at concentrations ranging from 0.1
M to 100 M. Incubate for 48 hours. -
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm.
-
Benchmark: Active compounds should show IC
M (compare with Carboplatin as a positive control).
B. Thiol-Binding Assay (Mechanism Validation)
Purpose: Confirm the Michael acceptor reactivity.
-
Mix: Incubate the target compound (50
M) with Cysteamine or Glutathione (500 M, 10 eq) in phosphate buffer (pH 7.4) at 37°C.[4] -
Monitor: Analyze aliquots by HPLC-MS at t=0, 30, and 60 mins.
-
Result: A mass shift corresponding to [M + Thiol]
confirms the covalent adduct formation.
References
-
Dinda, B., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity.[1] Molecules, 25(3), 611.[5]
-
Bartosik, T., et al. (2022). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.[6] International Journal of Molecular Sciences.
-
Janecki, T., et al. (2000).
-Methylene- -butyrolactones. Journal of Organic Chemistry.
Sources
- 1. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Total Synthesis of (-)-Civet Utilizing a Chiral Tetrahydropyran Scaffold
Introduction: The Olfactory and Synthetic Challenge of Civet Constituents
For centuries, the glandular secretions of the civet cat (Viverra civetta) have been prized in the perfumery industry for their unique and potent musk odor.[1] The primary odoriferous component, known as civet, is a complex mixture of macrocyclic ketones and other volatile compounds. Among these, cis-6-methyltetrahydropyran-2-yl acetic acid has been identified as a key constituent, contributing to the characteristic scent profile.[2] The synthesis of this molecule, particularly in its enantiomerically pure form, presents a significant synthetic challenge due to the stereochemistry of the cis-2,6-disubstituted tetrahydropyran (THP) ring. The THP moiety is a ubiquitous scaffold in a vast array of biologically active natural products, including polyether antibiotics and marine toxins, making the development of stereoselective synthetic routes to this core structure a fundamental area of research in organic chemistry.[3][4][5][6]
This application note provides a detailed protocol for the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, also known as (-)-civet, leveraging a chiral pool approach starting from the readily available and inexpensive tri-O-acetyl-D-glucal. This strategy offers a robust and reliable method for accessing the enantiomerically pure target molecule, showcasing the power of carbohydrate-based starting materials in natural product synthesis.
Retrosynthetic Analysis: A Strategic Disconnection
The retrosynthetic strategy for (-)-civet hinges on the disconnection of the acetic acid side chain and the stereocontrolled formation of the cis-2,6-disubstituted tetrahydropyran core. Our approach, inspired by the work of Garrido et al., envisions the target molecule 2 arising from the oxidation of a primary alcohol precursor 13 , which in turn is obtained by the deprotection of a MOM-protected intermediate 5 . The crucial tetrahydropyran ring of 5 is envisioned to be constructed from an acyclic precursor via a key strategic transformation. The chirality of the final product is traced back to the stereocenters present in the starting material, tri-O-acetyl-D-glucal 3 .
Caption: Retrosynthetic analysis of (-)-Civet.
Experimental Protocols
The following protocols provide a step-by-step guide for the total synthesis of (-)-civet. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified.
Protocol 1: Synthesis of Ketone 11
This protocol details the oxidation of a precursor alcohol 10 to the corresponding ketone 11 . This transformation is a critical step in manipulating the functionality of the molecule to facilitate subsequent reactions.
-
Reagents and Materials:
-
Alcohol 10 (1.0 eq)
-
Tetrapropylammonium perruthenate (TPAP) (0.1 eq)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a stirred solution of alcohol 10 in anhydrous dichloromethane, add NMO and powdered 4 Å molecular sieves.
-
Stir the mixture at room temperature for 15 minutes.
-
Add TPAP in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford ketone 11 .
-
Protocol 2: Synthesis of Hydrazone 12
The formation of a hydrazone from ketone 11 is a key step in preparing the substrate for the subsequent reduction.
-
Reagents and Materials:
-
Ketone 11 (1.0 eq)
-
p-Toluenesulfonhydrazide (TsNHNH₂) (1.2 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve ketone 11 and p-toluenesulfonhydrazide in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The formation of the hydrazone is typically rapid.
-
Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone 12 , which can be used in the next step without further purification.
-
Protocol 3: Reduction to MOM-protected THP 5
This protocol describes the Wolff-Kishner-type reduction of the hydrazone 12 to the desired methylene group in compound 5 .
-
Reagents and Materials:
-
Hydrazone 12 (1.0 eq)
-
Sodium borohydride (NaBH₃CN) (excess)
-
Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
Dissolve the crude hydrazone 12 in anhydrous THF.
-
Add sodium borohydride in portions to the stirred solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the MOM-protected tetrahydropyran 5 .
-
Protocol 4: Synthesis of (-)-Civet (2)
The final two steps involve the deprotection of the MOM group followed by oxidation of the resulting primary alcohol to the carboxylic acid.
-
Reagents and Materials:
-
MOM-protected THP 5 (1.0 eq)
-
Hydrochloric acid (HCl) (catalytic)
-
Methanol (MeOH)
-
Pyridinium dichromate (PDC) (excess)
-
Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Deprotection: Dissolve compound 5 in methanol and add a catalytic amount of concentrated hydrochloric acid. Stir at room temperature until TLC analysis indicates complete removal of the MOM group to yield alcohol 13 . Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude alcohol 13 .
-
Oxidation: Dissolve the crude alcohol 13 in anhydrous DMF. Add PDC in one portion. Stir the reaction at room temperature until the alcohol is fully consumed as monitored by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude acid by column chromatography to yield (-)-civet 2 .
-
Results and Discussion
The total synthesis of (-)-civet was successfully accomplished in a multi-step sequence starting from tri-O-acetyl-D-glucal. The key transformations proceeded with good to excellent yields, demonstrating the robustness of the chosen synthetic route.
| Step | Transformation | Reagents | Yield (%) |
| 1 | Alcohol 10 to Ketone 11 | TPAP, NMO | 96% |
| 2 | Ketone 11 to Hydrazone 12 | TsNHNH₂ | 98% |
| 3 | Hydrazone 12 to THP 5 | NaBH₃CN | 62% |
| 4 | THP 5 to (-)-Civet 2 | HCl, PDC | 85% (2 steps) |
The oxidation of alcohol 10 using TPAP/NMO provided ketone 11 in a high yield of 96%. This mild and selective oxidation is crucial to avoid over-oxidation or side reactions. The subsequent formation of hydrazone 12 proceeded almost quantitatively. The choice of a Wolff-Kishner-type reduction using sodium cyanoborohydride for the conversion of the hydrazone to the methylene group in 5 is a key strategic decision. This method is milder than the traditional high-temperature Wolff-Kishner conditions and is compatible with the other functional groups present in the molecule. Finally, the two-step deprotection and oxidation sequence to afford the final product, (-)-civet 2 , was achieved in a high overall yield of 85%.
Caption: Overall synthetic workflow for (-)-Civet.
Conclusion
This application note has detailed a highly efficient and stereoselective total synthesis of the civet constituent, (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. By employing a chiral pool strategy starting from an inexpensive carbohydrate, this protocol provides a practical and reliable method for accessing this valuable fragrance component. The successful application of key transformations, including a mild Wolff-Kishner-type reduction, highlights the strategic considerations necessary for the synthesis of complex natural products. This work serves as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and fragrance development.
References
-
Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. [Link]
-
Soós, T., & Holczbauer, T. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1746-1767. [Link]
-
ResearchGate. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. [Link]
-
Chemical Society Reviews. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. [Link]
-
PubMed. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
ResearchGate. (2020). Total Synthesis of the civet constituent (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. [Link]
-
National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (±)-cis-6-methyltetrahydropyran-2-ylacetic acid, a natural product from Viverra civetta, using organoselenium-mediated cyclisation reactions. [Link]
-
ACS Publications. (2000). Asymmetric Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. [Link]
-
Åbo Akademi University Research Portal. (n.d.). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. [Link]
-
Apeiron Synthesis. (2022). Hot topic ! Macrocyclic musks synthesis via olefin metathesis macrocyclization. [Link]
-
Elsevier. (n.d.). Ring Closing Metathesis Directed Synthesis of (R)-(±)-Muscone from (+)-Citronellal. [Link]
-
Royal Society of Chemistry. (2008). A diastereoselective route to 2,6-syn-disubstituted tetrahydropyrans: synthesis of the civet compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. [Link]
-
ACS Publications. (n.d.). Synthesis of the civet constituent cis-(6-methyltetrahydropyran-2-yl)acetic acid. [Link]
-
ResearchGate. (n.d.). Revisit to (Z)-Civetone Synthesis. [Link]
-
ResearchGate. (n.d.). New Macrocyclic Musk Compounds. [Link]
-
National Institutes of Health. (2022). Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Ring closing alkyne metathesis: Stereoselective synthesis of civetone. [Link]
-
ResearchGate. (n.d.). Efficient Macrocyclization by a Novel Oxy-Oxonia-Cope Reaction: Synthesis and Olfactory Properties of New Macrocyclic Musks. [Link]
-
ResearchGate. (n.d.). The Furan Approach to the Synthesis of the (+)-Civet Constituent (+)-2-((2S,6S)-6- Methyltetrahydro-2H-Pyran-2-yl) Acetic Acid. [Link]
-
CHIMIA. (n.d.). New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone. [Link]
-
PubMed. (2012). Revisit to (Z)-civetone synthesis. [Link]
-
The Merck Index Online. (n.d.). Civetone. [Link]
-
Deascal. (2024). Civetone: An In-Depth Look at Its Role in Cosmetics. [Link]
-
Scentspiracy. (n.d.). Citronellol (106-22-9) – Synthetic Rosy Alcohol Ingredient for Floral Perfumery. [Link]
-
ChemRxiv. (n.d.). Capturing Nature's Oxonium Ions. [Link]
-
PubMed. (2006). Intramolecular additions of various pi-nucleophiles to chemoselectively activated amides and application to the synthesis of (+/-)-tashiromine. [Link]
-
National Institutes of Health. (n.d.). Involvement of an Oxonium Ion Intermediate in Controlling the Diastereoselectivity of Nucleophilic Substitution Reactions of Septanoses. [Link]
-
MDPI. (2022). Synthesis and Reactivity of Cyclic Oxonium Derivatives of nido-Carborane: A Review. [Link]
-
ResearchGate. (n.d.). Ion-neutral-neutral complexes in unimolecular reactions: Formation of proton-bound alkanol pairs from alkoxylated oxonium ions. [Link]
Sources
- 1. Synthesis of (±)-cis-6-methyltetrahydropyran-2-ylacetic acid, a natural product from Viverra civetta, using organoselenium-mediated cyclisation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: The Role of Tetrahydropyran-2-Methanol in Advanced Resin and Polymer Synthesis
Executive Summary
As the polymer industry transitions toward sustainable, bio-based feedstocks, has emerged as a highly versatile building block[1]. Functioning both as a protected polyol for direct polymerization and as a critical intermediate for synthesizing 1,6-hexanediol (1,6-HDO), THP2M bridges the gap between renewable biomass (e.g., 5-hydroxymethylfurfural) and high-performance structural resins[2]. This application note details the mechanistic pathways, catalytic requirements, and validated protocols for integrating THP2M into polymer and resin development workflows.
Mechanistic Role in Polymer Chemistry
Biomass-to-Polymer Bridge via 1,6-Hexanediol
The most significant industrial application of THP2M is its selective C-O-C hydrogenolysis to yield 1,6-HDO[1]. 1,6-HDO is an indispensable aliphatic monomer used to impart flexibility and hydrolytic stability to polyesters, polyurethanes, and acrylic resins. Causality of Catalysis: The ring-opening of THP2M requires bifunctional catalysis, typically Rhodium-Rhenium (Rh-Re) supported on carbon[2]. The mechanistic choice of these metals is highly deliberate: Rh provides the active sites for hydrogen dissociation, while the oxophilic Re species activates the cyclic ether's C-O bond. This synergistic effect lowers the activation energy for selective cleavage, preventing the over-reduction of the molecule into unwanted 1-hexanol[2].
Protected Polyol for Controlled Functionalization
In direct polymer science, THP2M acts as a "protected" polyol building block[3]. The tetrahydropyran ring effectively masks a hydroxyl equivalent. Causality of Protection: During the initial stages of resin synthesis (e.g., alkyd or specialized coating resins), this masking prevents premature cross-linking, allowing the synthesis of a highly linear polymer backbone[3]. Post-polymerization, the pyran ring can be catalytically deprotected (ring-opened) under specific acidic conditions to reveal secondary hydroxyl sites. This enables highly controlled, late-stage functionalization or cross-linking—a technique highly advantageous in formulating advanced adhesives, inks, and drug-delivery polymers[3].
Solvent and Plasticizer Intermediate
Beyond its role as a monomer, THP2M is an effective solvent for alkyd-type resins due to its amphiphilic nature, combining a polar hydroxyl group with a non-polar cyclic ether[4]. Furthermore, it serves as a critical intermediate in the synthesis of for halogenated polymers like PVC, enhancing polymer flexibility while maintaining thermal stability[5].
Quantitative Data & Catalyst Performance
The successful integration of THP2M into polymer workflows depends heavily on its physicochemical properties and the catalyst support used during its conversion.
Table 1: Physicochemical Profile of Tetrahydropyran-2-Methanol
| Property | Value | Application Relevance |
| CAS Number | 100-72-1 | Standard identifier for regulatory compliance. |
| Molecular Weight | 116.16 g/mol | Determines stoichiometric ratios in polycondensation. |
| Boiling Point | 187 °C - 197 °C | Allows for high-temperature esterification without volatilization. |
| Density (25 °C) | 1.027 g/mL | Crucial for volumetric dosing in continuous flow reactors. |
| LogP (XLogP3-AA) | 0.3 | Indicates amphiphilic solubility, ideal for resin solvation. |
(Data synthesized from standard chemical profiles[3],[2])
Table 2: Catalyst Support Impact on THP2M Hydrogenolysis to 1,6-HDO
| Catalyst System | Carbon Support Type | Relative Hydrogenolysis Rate | Selectivity to 1,6-HDO | Mechanistic Advantage |
| Rh-Re / NDC | Nitrogen-Doped Carbon | 1x (Baseline) | Moderate | Basic sites hinder optimal oxophilic activation by Re. |
| Rh-Re / VXC | Vulcan XC-72 | ~100x | High (>90%) | High mesoporosity improves mass transfer; optimal metal dispersion. |
(Based on comparative studies of bifunctional RhRe catalysts[2])
Experimental Protocols
Protocol A: Continuous Flow Hydrogenolysis of THP2M to 1,6-Hexanediol
Objective: High-yield conversion of THP2M to 1,6-HDO using a bifunctional Rh-Re/VXC catalyst. Causality Note: A continuous flow fixed-bed reactor is chosen over a batch reactor to minimize the residence time of the formed 1,6-HDO, thereby preventing secondary hydrogenolysis to mono-alcohols[2].
-
Catalyst Preparation: Prepare a 4 wt% Rh and 4 wt% Re catalyst supported on Vulcan XC-72 (VXC) via sequential incipient wetness impregnation. Critical Step: Avoid calcination to prevent Re volatilization; dry at 100 °C under N2.
-
Reactor Packing: Load 0.5 g of the Rh-Re/VXC catalyst into a stainless-steel tubular flow reactor (0.25-inch OD). Secure the bed with quartz wool.
-
In-situ Reduction: Reduce the catalyst in-situ under a continuous flow of H2 (50 mL/min) at 120 °C for 2 hours to activate the Rh and Re species.
-
Reaction Execution:
-
Pressurize the system to 80 bar using H2.
-
Introduce a 5 wt% aqueous solution of THP2M using an HPLC pump at a weight hourly space velocity (WHSV) of 1.5 h⁻¹.
-
Maintain the reactor temperature between 120 °C and 140 °C.
-
-
Product Recovery & Self-Validation: Collect the liquid effluent in a chilled separator. Analyze via HPLC (RID detector) and GC-FID. Validation Metric: The mass balance of carbon must close within 95%. A successful run is validated by >90% selectivity to 1,6-HDO and the absence of over-hydrogenated 1-hexanol, confirming optimal Re-oxophilicity[2].
Protocol B: Polycondensation of 1,6-Hexanediol into Polyester Resin
Objective: Polycondensation of 1,6-HDO with adipic acid to form a linear polyester diol for polyurethane applications. Causality Note: 1,6-HDO imparts excellent hydrolytic stability and flexibility to the polymer chain due to its long, flexible six-carbon aliphatic sequence.
-
Monomer Charging: In a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and thermocouple, add equimolar amounts of 1,6-HDO (derived from Protocol A) and adipic acid. Add a 5% molar excess of 1,6-HDO to ensure hydroxyl-terminated chains.
-
Esterification (Water Removal): Heat the mixture to 160 °C under a continuous N2 purge. Once water begins to distill into the Dean-Stark trap, gradually increase the temperature to 200 °C over 4 hours.
-
Catalytic Polycondensation: Once 90% of the theoretical water volume is collected, add 10 ppm of Titanium tetrabutoxide (TBT) catalyst.
-
Vacuum Stage: Gradually apply vacuum (ramp down to <1 mbar) while maintaining 200 °C for 2-3 hours. Causality: High vacuum drives off residual water and excess diol, pushing the equilibrium toward high molecular weight.
-
Termination & Self-Validation: Break the vacuum with N2, cool to 120 °C, and discharge the viscous polyester resin. Validation Metric: Determine the Acid Value (AV) via KOH titration. An AV of <2 mg KOH/g validates the completion of esterification. Measure the hydroxyl value (OHV) to confirm the targeted molecular weight.
Pathway Visualization
Caption: Reaction pathway from THP-2-methanol to 1,6-hexanediol and subsequent resin synthesis.
References
-
Title: Tetrahydropyran-2-methanol CAS# 100-72-1: Odor profile, Molecular properties, Suppliers & Regulation Source: Scent.vn URL: [Link]
-
Title: Tetrahydropyran-2-methanol Source: Wikipedia URL: [Link]
- Title: Preparation of tetrahydropyran-2-methanol (US2524503A)
- Title: Process for making certain epoxidized fatty acid ester plasticizers (US20150225358A1)
Sources
- 1. Tetrahydropyran-2-methanol – Wikipedia [de.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scent.vn [scent.vn]
- 4. US2524503A - Preparation of tetrahydropyran-2-methanol - Google Patents [patents.google.com]
- 5. US20150225358A1 - Process for making certain epoxidized fatty acid ester plasticizers - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in pyran synthesis and purification strategies
Ticket #8842: Troubleshooting Low Yield in Pyran Scaffolds
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]
Executive Summary: The "Invisible" Yield Killers
Welcome to the Heterocycle Synthesis Support Center. If you are reading this, you are likely facing a common paradox: the pyran ring (tetrahydro-2H-pyran) is thermodynamically stable, yet synthetic yields often plummet below 40%.[1]
In my 15 years of optimizing ether-ring formations, I have found that low yields rarely stem from "bad chemistry" but rather from three specific failure modes:
-
Reversibility: The Prins cyclization is an equilibrium process; you are likely losing product back to the open-chain precursor.
-
Acid Sensitivity: Pyrans are acetals/ethers.[1] Standard silica gel chromatography is acidic enough to hydrolyze or rearrange your product during purification.[1]
-
Stereoelectronic Mismatch: In Hetero-Diels-Alder (HDA) reactions, failing to match the electronic demand of the diene/dienophile pair leads to stalled reactivity.[1]
This guide moves beyond generic advice to address the mechanistic root causes of these failures.
Diagnostic Modules (Troubleshooting Guides)
Module A: The Prins Reaction & Solvolysis
Context: You are reacting an aldehyde with a homoallylic alcohol or alkene using a Lewis Acid (e.g., TMSOTf, BF3[1]·OEt2).
Q: My starting material is consumed, but the isolated yield is <30%. Where is the mass balance? A: You are likely experiencing solvolysis or polymerization . The Prins reaction proceeds via an oxocarbenium ion intermediate. If the ring closure is slow (due to steric clash in the chair-like transition state), the carbocation will be trapped by the solvent or react with another alkene molecule (polymerization).
-
The Fix: Switch to a "Segmented Prins" approach. Use a silyl ether-tethered alcohol (e.g., a homoallylic silyl ether).[1] The silicon moiety acts as a "kinetic trap," forcing the cyclization via the Peterson elimination pathway rather than relying on a reversible proton elimination [1].
Q: I am getting a mixture of 2,6-cis and 2,6-trans isomers. How do I lock the stereochemistry? A: The 2,6-cis isomer is thermodynamically favored (equatorial-equatorial).[1] If you see significant trans product, your reaction temperature is too high, allowing the system to access a boat-like transition state.[1]
-
The Fix: Lower the temperature to -78°C and use a bulky Lewis Acid like TMSOTf or TfOH in non-coordinating solvents (DCM). Avoid ether/THF, which coordinate to the Lewis Acid and dampen its ability to enforce a tight ion pair [2].
Module B: Hetero-Diels-Alder (HDA) Reactions
Context: You are using a diene (e.g., Danishefsky’s diene) and an aldehyde.[1][2]
Q: The reaction is stalling even with a catalyst. Why? A: You likely have an Inverse Electron Demand mismatch.[1] Standard Diels-Alder requires an electron-rich diene and electron-poor dienophile.[1] In HDA, if you are using an unactivated aldehyde (electron-neutral), the HOMO-LUMO gap is too large.[1]
-
The Fix: You must use a Eu(fod)3 or Cr(III) catalyst (Jacobsen type) to lower the LUMO of the aldehyde.[1] Alternatively, switch to a hyper-reactive diene like a Rawal diene (1-amino-3-siloxy-1,3-butadiene), which is significantly more nucleophilic than Danishefsky’s diene [3].[1]
Module C: The Ferrier Rearrangement (Glycals)
Context: Synthesizing 2,3-unsaturated glycosides.[1][3][4]
Q: I am seeing low
-
The Fix: Use InCl3 (Indium Trichloride) or Sc(OTf)3 instead of BF3·OEt2. Indium is "water-tolerant" and less prone to causing the elimination side-products (furans) that plague Boron-mediated reactions [4].[1]
Critical Workflow: Purification Logic
The most heartbreaking yield loss occurs after the reaction. Silica gel (SiO2) has a surface pH of ~4-5.[1] This is sufficient to hydrolyze sensitive pyran acetals or cause aromatization to pyrylium species.[1]
Diagram 1: The Purification Decision Tree
Caption: Decision matrix for selecting the correct purification stationary phase to prevent post-reaction degradation.
Comparative Data: Catalyst & Conditions Screening
Use this table to select the starting conditions based on your substrate class.
| Reaction Type | Substrate Class | Recommended Catalyst | Solvent | Typical Yield | Key Risk Factor |
| Prins | Homoallylic Alcohol + Aldehyde | TMSOTf (1.1 eq) | DCM (-78°C) | 75-92% | Reversibility (use silyl tether) |
| Prins | Styrene + Formaldehyde | BF3[1]·OEt2 | DCE (Reflux) | 50-65% | Polymerization |
| HDA | Unactivated Aldehyde + Diene | Cr(III)-Salen (2 mol%) | TBME | 80-95% | Enantioselectivity (requires chiral cat.)[1] |
| HDA | Electron-Poor Aldehyde (Glyoxylate) | Eu(fod)3 | CDCl3 | >90% | Moisture sensitivity |
| Ferrier | Tri-O-acetyl-D-glucal | InCl3 (10 mol%) | DCM | 85-90% | Anomerization ( |
Standard Operating Procedure (SOP)
Protocol: TEA-Buffered Silica Gel Chromatography
Required for >60% of pyran syntheses to prevent degradation.[1]
-
Preparation: Calculate the amount of silica gel required (typically 50:1 silica:crude mass).[1]
-
Slurry Formation: Suspend the silica gel in the mobile phase (e.g., Hexanes/EtOAc).
-
Buffering: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Stir for 5 minutes.
-
Why? The TEA neutralizes the acidic silanol (Si-OH) sites on the silica surface.
-
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the 1% TEA solvent mixture.
-
Loading: Load your crude sample.
-
Elution: Run your gradient without TEA in the eluent bottles (the pre-treatment is usually sufficient), or maintain 0.5% TEA if the compound is extremely labile.
-
Evaporation: Rotovap the fractions. Note that TEA has a high boiling point (89°C); you may need to azeotrope with heptane to remove residual amine traces.[1]
Advanced Mechanism: The Oxocarbenium Logic
Understanding the Maitland-Japp and Prins pathways requires visualizing the oxocarbenium intermediate. The failure usually happens when the ring closure (
Diagram 2: Reaction Failure Pathways
Caption: Kinetic competition between ring closure (yield) and side reactions (waste).[1]
References
-
Jasti, R., Anderson, C. D., & Rychnovsky, S. D. (2005).[1] "Utilization of the Prins Cyclization for the Synthesis of Tetrahydropyrans." Journal of the American Chemical Society.[5] Link[1]
-
Crosby, S. R., Harding, J. R., King, C. D., Parker, G. D., & Willis, C. L. (2002).[1] "Prins cyclisations: synthesis of 4-hydroxytetrahydropyrans." Organic Letters. Link[1]
-
Kozmin, S. A., & Rawal, V. H. (1997).[1] "Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes." The Journal of Organic Chemistry. Link[1]
-
Babu, B. S., & Balasubramanian, K. K. (1999).[1] "Indium Trichloride Catalyzed Ferrier Rearrangement: A Facile Synthesis of 2,3-Unsaturated Glycosides." Tetrahedron Letters. Link
-
Clarke, P. A., & Martin, W. H. (2005).[1] "Exploiting the Maitland–Japp reaction: a synthesis of (±)-centrolobine." Tetrahedron. Link[1]
Sources
improving the yield of 2,2,6,6-tetramethyloxane synthesis from diols
The following guide is structured as a Tier-3 Technical Support resource for organic chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and yield optimization for the synthesis of 2,2,6,6-tetramethyloxane (also known as 2,2,6,6-tetramethyltetrahydropyran ) from 2,6-dimethylheptane-2,6-diol .
Ticket ID: TMO-OPT-2026 Subject: Yield Optimization & Process Stabilization for Sterically Hindered Etherification Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Yield Killer"
The synthesis of 2,2,6,6-tetramethyloxane (TMO) via the acid-catalyzed cyclodehydration of 2,6-dimethylheptane-2,6-diol is a classic battle between substitution (cyclization) and elimination .
Because the starting material is a tertiary diol , the carbocation intermediate is highly stable but also extremely prone to deprotonation. The primary cause of low yield is not "failed reaction" but rather premature elimination to form 2,6-dimethyl-5-hepten-2-ol (the "mono-alkene").
The Solution in Brief:
-
Catalyst Selection: Switch to macroreticular resins (Amberlyst-15) over homogeneous mineral acids to minimize oligomerization.
-
Thermodynamic Control: The reaction is reversible. Water removal is non-negotiable.
-
The "Recycle" Insight: The mono-alkene byproduct is not waste; it is a dormant precursor that can be re-cyclized.
Mechanistic Diagnostics
To fix the yield, you must visualize the competition at the molecular level.
The Pathway Bifurcation
The reaction proceeds via a tertiary carbocation. At this junction, the molecule makes a "decision" based on your reaction conditions.
Figure 1: The mechanistic fork. The green path leads to the target ether via cyclization. The red dashed path leads to the elimination byproduct. Note the dotted line: the byproduct can be salvaged.
Optimized Protocol (The "Sangon-Hunt" Method)
This protocol is adapted from recent advancements in sustainable solvent synthesis (Sangon et al., 2025), utilizing heterogeneous catalysis for ease of workup and high selectivity.
Materials
-
Precursor: 2,6-dimethylheptane-2,6-diol (Solid, MP ~103°C).
-
Solvent: None (Neat) OR Toluene (if azeotropic removal is required).
-
Equipment: Round-bottom flask, Dean-Stark trap (optional but recommended), reflux condenser.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Prep | Load the diol and Amberlyst-15 (5-10 wt% loading) into the flask. | High catalyst loading ensures rapid protonation; heterogeneous nature prevents acid contamination of the product. |
| 2. Heat | Heat to 100°C . | This temperature is the "Goldilocks" zone. <80°C: Reaction is too slow.>120°C: Elimination dominates; risk of diene formation. |
| 3. Water Mgt | CRITICAL: If running neat, apply mild vacuum or gas sweep to remove water. If in Toluene, reflux to fill Dean-Stark. | This is an equilibrium reaction ( |
| 4. Monitor | Track the disappearance of the Diol via GC/TLC. Watch for the Alkene peak. | The Alkene intermediate will appear and then slowly convert to TMO. Do not stop when Diol is gone; stop when Alkene converts. |
| 5. Workup | Filter off the Amberlyst-15 while warm. | Prevents product from solidifying on the resin. The catalyst can be washed with hexane and reused. |
| 6. Purification | Distillation.[3] | TMO has a distinct boiling point. The residue (if any) is likely the alkene, which can be recycled. |
Troubleshooting Guide
Symptom: High Concentration of "Mono-Alkene" (2,6-dimethyl-5-hepten-2-ol)
Diagnosis: The reaction was terminated too early, or the water concentration is too high.
-
The Fix (Immediate): Do not discard the alkene! Add it back into the reactor with fresh catalyst. The alkene can be protonated to regenerate the carbocation, which then cyclizes to TMO.
-
The Fix (Process): Increase reaction time. The conversion of Diol
Alkene is fast; Alkene TMO is slower.
Symptom: Low Yield, High Polymer/Tar
Diagnosis: Acid concentration too high or temperature too high (leading to diene polymerization).
-
The Fix: Switch from homogeneous acids (like
) to Amberlyst-15 . The solid matrix isolates the acid sites, preventing intermolecular polymerization between two alkene molecules. Reduce temperature to 95-100°C.
Symptom: Reaction Stalls at 60-70% Conversion
Diagnosis: Water poisoning. The catalyst pores are saturated with water, or equilibrium is reached.
-
The Fix: You must remove water more aggressively.
-
Method A: Use a Dean-Stark trap with Toluene.
-
Method B: Add molecular sieves (3Å or 4Å) to the reaction mixture (if not using solid acid resin, as sieves can grind the resin).
-
Method C: Azeotropic distillation is preferred.
-
Process Logic & Decision Tree
Use this flowchart to make real-time decisions during your experiment.
Figure 2: Decision matrix for reaction monitoring. Note that "High Alkene" is not a failure state, but an incomplete state.
Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid instead of Amberlyst? A: Yes, but it is not recommended for high yields. Sulfuric acid is a dehydrating agent but also an oxidant. It promotes charring and intermolecular polymerization of the sensitive tertiary carbocations. Solid acid catalysts (Amberlyst, Zeolites) provide "site isolation" that favors the intramolecular reaction (cyclization) over intermolecular side reactions.
Q: My product has a strong camphor-like smell. Is this normal? A: Yes. 2,2,6,6-tetramethyloxane is structurally similar to cineole (eucalyptol) and often carries a distinct, minty/camphoraceous odor. However, a sharp, acrid smell indicates the presence of dienes (elimination products).
Q: Is the solvent toxic? A: TMO is actually being researched as a green alternative to solvents like Toluene. It is generally considered non-mutagenic and has a favorable safety profile compared to traditional ethers, though standard PPE should always be used.
Q: Can I scale this up to kilogram quantities? A: Yes. The heterogeneous nature of the catalyst makes this ideal for scale-up.
-
Use a flow reactor (packed bed with Amberlyst).
-
Pump the diol (melted or in solution) through the heated bed.
-
This minimizes the residence time of the product in the acid zone, reducing the chance of ring-opening or polymerization.
References
-
Sangon, S., Supanchaiyamat, N., Sherwood, J., Macquarrie, D. J., & Hunt, A. J. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis.[3] White Rose Research Online.[3]
-
Yadav, J. S., Reddy, B. V. S., et al. (2001). Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols.[5] Synthesis, 2001(06), 885-888.
-
PubChem. 2,6-Dimethyl-2,6-heptanediol (Compound Summary). National Library of Medicine.
-
Lytle, M. L., et al. Cyclodehydration of diols to cyclic ethers.[6] (General reference for acid-catalyzed etherification mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols [organic-chemistry.org]
- 6. upload.wikimedia.org [upload.wikimedia.org]
mitigating decomposition and side product formation in pyran annulation
Current Status: Operational 🟢 Ticket Queue: High Volume (Decomposition, Side Products, Stereocontrol) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive: The "Why" Before the "How"
Welcome to the Pyran Annulation Support Center. You are likely here because your pyran or chromene synthesis—whether via Oxa-Michael/Aldol cascades , Prins cyclization , or Hetero-Diels-Alder (HDA) —is failing.
Pyran rings are thermodynamically stable, but the pathways to form them are fraught with reversible steps (retro-Michael), acid-sensitive intermediates (oxocarbenium ions), and competitive elimination channels (aromatization). This guide treats your reaction not as a recipe, but as a system of competing rate constants.
Troubleshooting Modules (Q&A Format)
Ticket #1042: "My product decomposes on the silica column."
Context: User performed an organocatalytic oxa-Michael/aldol cascade to form a chiral chroman but lost 40% mass during purification.
Diagnosis: Retro-Oxa-Michael Reaction. The oxa-Michael addition is reversible.[1][2][3] Silica gel is slightly acidic and can catalyze the proton transfer required to reverse the Michael addition, ejecting the phenol/alcohol and returning to the starting nitroolefin or enal.
Solution Protocol:
-
The "Lock" Step: Do not purify the hemiacetal intermediate. If your cycle involves an initial Michael addition followed by cyclization, ensure the cyclization (aldol/hemiacetal formation) is complete and, if possible, dehydrated to the stable chromene before purification.
-
Column Neutralization: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) in hexanes. This neutralizes acidic sites that catalyze the retro-reaction.
-
Temperature Control: Perform concentration and column chromatography at low temperatures (0°C to RT). The retro-reaction has a higher activation energy; heat promotes disassembly.
Ticket #2089: "The Prins reaction turned into a black tar/sludge."
Context: User attempted an acid-catalyzed condensation of an aldehyde and homoallylic alcohol.
Diagnosis: Polymerization & Uncontrolled Oxocarbenium Generation. Strong Brønsted acids (H₂SO₄, p-TsOH) or aggressive Lewis acids (TiCl₄) generate free oxocarbenium ions that are too "hot." They initiate cationic polymerization of the olefin or aldehyde (forming polyethers) rather than the desired cyclization.
Solution Protocol:
-
Switch to "Masked" Electrophiles: Use acetals (dimethyl acetal) instead of free aldehydes. This requires a specific Lewis acid activation (e.g., TMSOTf or BF₃·OEt₂) to generate the oxocarbenium ion in a controlled, stoichiometric manner.
-
The "Thermodynamic Sink" Trap: If using a homoallylic alcohol, the reaction often stalls at the tetrahydrofuran (5-membered) stage rather than the tetrahydropyran (6-membered) stage due to faster kinetics (Baldwin's rules). You must use a Lewis acid that allows thermodynamic equilibration (e.g., Bi(OTf)₃ or In(OTf)₃).
Ticket #3115: "I am getting the wrong diastereomer (Trans instead of Cis)."
Context: Synthesis of 2,6-disubstituted tetrahydropyrans.
Diagnosis: Kinetic vs. Thermodynamic Control.
-
Kinetic Product: often the 2,6-cis isomer (via a chair-like transition state where the substituent prefers the equatorial position).
-
Thermodynamic Product: The 2,6-trans isomer is often favored if the reaction is reversible and one substituent can adopt a pseudo-equatorial position via a boat twist or if an axial attack is sterically mandated.
Solution Protocol:
-
For Cis-Selectivity: Use the " intramolecular oxy-Michael" approach under basic conditions (kinetic control).
-
For Trans-Selectivity: Use the Prins cyclization with strong Lewis acids. The intermediate oxocarbenium ion is attacked axially (stereoelectronic control), forcing the nucleophile and the reference substituent into a trans relationship.
Visualizing the Failure Modes
The following diagram illustrates the decision matrix for troubleshooting decomposition and side products.
Caption: Diagnostic flow for identifying the root cause of pyran annulation failure modes.
Master Protocol: Organocatalytic Chroman Synthesis
Objective: Synthesis of chiral 2-substituted chromans via Oxa-Michael/Aldol Cascade with minimal retro-reaction. Reference Standard: Based on bifunctional thiourea/amine catalysis (e.g., Wang et al. / Xu et al.).
Reagents & Setup
-
Substrate A: Salicylaldehyde (freshly distilled).
-
Substrate B: Nitroolefin (1.2 equivalents).
-
Catalyst: Bifunctional Thiourea-Amine (10-20 mol%).
-
Solvent: Toluene or DCM (Anhydrous).
-
Additive: 4-Nitrophenol (20 mol%) or Benzoic Acid (promotes the aldol step).
Step-by-Step Methodology
-
Preparation (The Dry Down): Flame-dry a round-bottom flask under Argon. Add molecular sieves (4Å) to the solvent 24h prior. Why? Water competes with the nitroolefin for the catalyst H-bonding sites.
-
Catalyst Loading: Dissolve the catalyst in the solvent at RT. Add the additive (acid co-catalyst). Stir for 10 mins. Checkpoint: The solution should remain clear. Turbidity indicates solubility issues or wet solvent.
-
Addition Sequence (Critical): Add the Nitroolefin first. Add the Salicylaldehyde last. Reasoning: Pre-complexing the nitroolefin with the thiourea moiety activates it for nucleophilic attack.
-
Reaction Monitoring: Stir at 0°C to RT. Monitor via TLC. Warning: Do not heat above 40°C. The entropy penalty favors the retro-Michael reaction (breaking two molecules apart).
-
Quench & Purification: Do not use aqueous acid workup. It will hydrolyze the hemiacetal. Filter through a short pad of silica pre-treated with 1% Et3N/Hexanes. Concentrate at <30°C.
Data Table: Catalyst & Condition Impact
| Parameter | Condition A (Risky) | Condition B (Robust) | Mechanistic Impact |
| Catalyst | Pyrrolidine (Simple) | Diphenylprolinol Silyl Ether | Bulky silyl groups prevent self-aggregation and improve stereocontrol. |
| Solvent | DMSO/DMF | Toluene/DCM | Polar solvents stabilize charged intermediates, promoting racemization/retro-reaction. |
| Temp | > 50°C | 0°C - 25°C | High temp overcomes activation energy for the reverse reaction (Retro-Michael). |
| Acid | HCl / H2SO4 | Benzoic Acid / 4-NP | Strong acids cause elimination to chromenes (aromatization) or polymerization. |
Mechanistic Insight: The Retro-Michael Trap
The following diagram details the specific pathway where users lose yield during Oxa-Michael cascades.
Caption: The kinetic competition: k2 (cyclization) must be faster than k-1 (retro-Michael). Heat increases k-1 significantly.
References
-
Asymmetric Synthesis of Chromenes: Title: Catalytic asymmetric synthesis of chromenes and tetrahydroquinolines via sequential allylic alkylation and intramolecular Heck coupling.[4] Source: Chemical Communications, 2012.[4] URL:[Link]
-
Organocatalytic Cascades (Oxa-Michael): Title: Enantioselective organocatalytic domino reactions of in situ generated ortho-quinone methides... Source: Organic Chemistry Frontiers, 2017. URL:[Link]
-
Retro-Oxa-Michael Studies: Title: Exploiting retro oxa-Michael chemistry in polymers.[2][3] Source: Polymer Chemistry, 2023.[5] URL:[Link]
-
Prins Cyclization Reviews: Title: Recent Advances in the Prins Reaction.[6] Source: Molecules, 2022. URL:[Link]
-
Hetero-Diels-Alder Methodology: Title: Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Source: Chemical Reviews, 2007 (Cited context via Illinois.edu snippet). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalytic asymmetric synthesis of chromenes and tetrahydroquinolines via sequential allylic alkylation and intramolecular Heck coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
catalyst poisoning and deactivation in methanol synthesis loops
Welcome to the Methanol Synthesis Catalyst Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, process engineers, and drug development professionals in diagnosing, troubleshooting, and resolving catalyst deactivation issues in methanol synthesis loops.
The industry standard for methanol synthesis is the ternary Cu/ZnO/Al₂O₃ catalyst. While highly active, the delicate synergy between the dispersed copper nanoparticles (active sites) and the zinc oxide/alumina support makes it highly susceptible to chemical, thermal, and mechanical degradation[1].
I. Knowledge Base: Mechanisms of Catalyst Deactivation
To troubleshoot effectively, we must first understand the causality behind catalyst failure. Deactivation is not a single phenomenon but a combination of competing degradation pathways.
1. Chemical Poisoning (Sulfur and Halogens) Copper is highly oxophilic and thiophilic. Trace sulfur compounds (H₂S, COS, thiols) in the syngas feed irreversibly bind to the active Cu⁰ sites. While the ZnO component acts as a sacrificial guard bed by thermodynamically favoring the formation of ZnS, once the ZnO capacity is locally exhausted, copper sulfides form, completely blocking reactant adsorption[2]. Furthermore, halogens like chlorine do not just block sites; they drastically increase the surface mobility of copper atoms, accelerating thermal sintering[3].
2. Thermal and Hydrothermal Sintering Methanol synthesis is highly exothermic. Temperature excursions above 300°C cause Cu nanoparticles to undergo Ostwald ripening, where smaller crystallites dissolve and merge into larger ones, permanently reducing the active surface area[1][2]. In modern applications utilizing CO₂-rich feeds (CO₂ hydrogenation), the Reverse Water-Gas Shift (RWGS) reaction produces high concentrations of water. The hydrophilic Al₂O₃ support adsorbs this water, which induces hydrothermal sintering, accelerates the crystallization of ZnO, and partially oxidizes the active metallic Cu⁰ to inactive Cu²⁺[4][5].
3. Mechanical Degradation (Redox Cycling) If oxygen inadvertently enters the reduced catalyst bed, it triggers a rapid, exothermic oxidation of Cu⁰ to CuO. Subsequent reduction by the syngas causes structural expansion and contraction (redox cycling). This physical stress destroys the pellet's crush strength, leading to catalyst powdering, fouling, and a severe pressure drop across the reactor bed[1].
Logical pathways of Cu/ZnO/Al2O3 catalyst deactivation in methanol synthesis.
II. Quantitative Deactivation Thresholds
Monitoring feed purity and operating conditions is critical. The following table summarizes the critical thresholds and morphological impacts of various deactivation agents on Cu/ZnO/Al₂O₃ catalysts[1].
| Deactivation Agent | Mechanism Type | Critical Threshold / Limit | Primary Morphological Effect | Reversibility |
| Sulfur (H₂S) | Poisoning | < 0.05 ppmv in feed gas; > 0.8 wt% on catalyst | Formation of inactive CuS and ZnS; active site blockage. | Irreversible |
| Chlorine (HCl) | Poisoning / Sintering | < 0.005 ppmv in feed gas | Formation of volatile Cu-chlorides; rapid Cu agglomeration. | Irreversible |
| Temperature | Thermal Sintering | Sustained > 300°C | Ostwald ripening; loss of Cu specific surface area. | Irreversible |
| Water (H₂O) | Hydrothermal / Oxidation | Feed/Design dependent (High in CO₂ feeds) | Accelerated crystallization of ZnO; oxidation of Cu⁰ to Cu²⁺. | Partially Reversible |
| Oxygen (O₂) | Mechanical / Redox | Strict exclusion required | Exothermic oxidation; loss of pellet crush strength; pressure drop. | Irreversible (Physical) |
III. Diagnostic Workflows & Experimental Protocols
When a reactor underperforms, guessing the cause leads to costly downtime. You must utilize a self-validating diagnostic workflow to definitively identify the root cause.
Protocol 1: Spent Catalyst Recovery and Passivation
Causality: Highly dispersed Cu⁰ nanoparticles are pyrophoric. If you expose a spent, reduced catalyst directly to air, it will spontaneously oxidize, destroying the very oxidation-state data (XPS) and crystallite size data (XRD) you need to diagnose the problem.
-
Purge: Purge the reactor with inert N₂ or Ar at room temperature to remove all syngas.
-
Passivation: Introduce a gas mixture of 1% O₂ in N₂ at a flow rate that keeps the bed temperature below 50°C.
-
Validation: Monitor the exotherm. Once the bed temperature returns to ambient, the surface has formed a protective, nanometer-thick Cu₂O passivation layer, preserving the bulk structure for analysis.
Protocol 2: Quantifying Sintering via N₂O Chemisorption
Causality: Standard BET surface area measures the whole pellet (mostly Al₂O₃). To diagnose thermal sintering, you must measure the specific surface area of the active copper. N₂O selectively oxidizes surface Cu atoms without oxidizing the bulk.
-
Reduction: Load 100 mg of passivated catalyst into a chemisorption analyzer. Reduce under 5% H₂/Ar at 250°C for 2 hours.
-
Surface Oxidation: Cool to 60°C. Pulse N₂O over the sample. The reaction (
) emits N₂, which is quantified by a Thermal Conductivity Detector (TCD). -
Calculation: Assuming a surface copper density of
atoms/m², calculate the exposed Cu surface area. A drop from a fresh value of ~30 m²/g to <10 m²/g definitively confirms severe thermal sintering.
Protocol 3: Speciation of Poisons via XPS and XRD
-
XRD (X-Ray Diffraction): Analyze the passivated sample. Use the Scherrer equation on the Cu (111) peak at
. If the crystallite size has grown from ~10 nm to >30 nm, thermal or hydrothermal sintering has occurred[4]. -
XPS (X-Ray Photoelectron Spectroscopy): Scan the Cu 2p, S 2p, and Cl 2p regions. The presence of a peak at ~162 eV (S 2p) confirms sulfur poisoning. A shift in the Cu 2p_{3/2} peak to 933.5 eV with strong satellite peaks confirms the presence of inactive Cu²⁺, indicative of water-induced oxidation[4].
Step-by-step diagnostic workflow for identifying the root cause of catalyst failure.
IV. Frequently Asked Questions (FAQs)
Q: We recently switched our feed from natural gas-derived syngas to a direct CO₂ hydrogenation feed. Our catalyst deactivated rapidly within 720 hours. Why? A: Conventional Cu/ZnO/Al₂O₃ catalysts are optimized for CO-rich syngas. When hydrogenating pure CO₂, the Reverse Water-Gas Shift (RWGS) reaction produces a stoichiometric excess of water. The hydrophilic Al₂O₃ support traps this water, which accelerates the agglomeration of ZnO particles and oxidizes the metallic Cu⁰ into Cu²⁺, destroying the active sites[4][5]. You will need to switch to a catalyst formulated with a more hydrophobic support or implement inter-stage water removal membranes[5].
Q: Our reactor is experiencing a sudden, severe pressure drop, and we are finding catalyst dust in the downstream filters. What happened? A: This is a classic symptom of mechanical degradation caused by oxygen ingress. If O₂ enters the system, it rapidly oxidizes the reduced copper. This redox cycling causes the copper crystallites to expand and contract, which physically fractures the catalyst pellets from the inside out, reducing their crush strength and turning them into dust[1]. Check your feed lines and compressor seals for air leaks immediately.
Q: Can we regenerate a sulfur-poisoned Cu/ZnO/Al₂O₃ catalyst by burning off the sulfur with oxygen? A: No. While oxidative regeneration works for coked zeolite catalysts, it will destroy a methanol synthesis catalyst. The temperatures required to oxidize copper sulfides to SO₂ will severely sinter the copper nanoparticles. Furthermore, the sulfur will likely just migrate and bind to the zinc oxide, permanently altering the catalyst's morphology. Sulfur poisoning in this system is considered strictly irreversible[1][3].
Q: How does chlorine differ from sulfur as a catalyst poison? A: While sulfur primarily deactivates the catalyst by sterically blocking the active sites (forming stable CuS/ZnS), chlorine acts as a sintering promoter. Chlorine reacts with copper to form volatile copper chloride intermediates. This drastically increases the mobility of copper atoms across the support surface, leading to rapid, irreversible agglomeration of the nanoparticles even at low operating temperatures[1][3].
References
-
Investigation on Deactivation of Cu/ZnO/Al2O3 Catalyst for CO2 Hydrogenation to Methanol Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]
-
Development of an Efficient Methanol Production Process for Direct CO2 Hydrogenation over a Cu/ZnO/Al2O3 Catalyst Source: MDPI URL:[Link]
-
DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS Source: SlideShare URL:[Link]
-
Catalysts for - METHANOL SYNTHESIS Source: Clariant URL:[Link]
-
Mechanisms of catalyst deactivation Source: SciSpace URL:[Link]
Sources
optimization of reaction conditions for methanol to olefins (MTO) process
Welcome to the Methanol-to-Olefins (MTO) Technical Support Center . This guide is engineered for researchers, catalysis scientists, and process engineers focused on optimizing reaction conditions, troubleshooting catalyst deactivation, and maximizing light olefin selectivity.
The MTO process is governed by a highly dynamic, autocatalytic "Hydrocarbon Pool" (HCP) mechanism. Understanding the causality between your reactor conditions (Temperature, WHSV, Feed Composition) and the dominant mechanistic cycles is critical for experimental success.
Core Diagnostic: The Dual-Cycle Mechanism
Before troubleshooting, it is essential to understand that MTO operates via two competing pathways: the Aromatics-based cycle (favoring ethylene) and the Olefins-based cycle (favoring propylene and higher olefins). Catalyst topology and reaction parameters dictate which cycle dominates.
Dual-cycle mechanism of the MTO process highlighting aromatics and olefins pathways.
Frequently Asked Questions (FAQs)
Q1: Why does my SAPO-34 catalyst deactivate so rapidly at low temperatures (e.g., 300–350 °C)? A1: At lower temperatures, the reaction experiences a distinct induction period followed by rapid deactivation. This is caused by the kinetic trapping of diamondoid hydrocarbons (e.g., methyladamantanes) and polycyclic aromatics. Because the thermal energy is insufficient to drive the dealkylation of these bulky species, they accumulate inside the chabazite (CHA) cages of SAPO-34. This physically blocks methanol from accessing the Brønsted acid sites, suppressing the successive generation of active HCP species[1].
Q2: How do I choose between SAPO-34 and ZSM-5 based on my target product distribution? A2: The choice is governed by steric constraints (shape selectivity).
-
SAPO-34 features small pores (3.8 × 3.8 Å) and 8-membered ring CHA cages. This structural constraint limits the diffusion of larger molecules, resulting in high selectivity for light olefins (ethylene and propylene) and minimal aromatics[2][3]. However, the same cages trap polymethylbenzenes, leading to rapid internal coking[2].
-
ZSM-5 is a medium-pore zeolite with 10-membered rings (5.1 × 5.5 Å). It favors the olefin-based cycle, resulting in higher propylene selectivity, but its larger channels permit the formation and escape of heavier aromatics and gasoline-range byproducts[2][3]. ZSM-5 is generally more resistant to internal coking, as coke primarily forms on the external surfaces[3].
Q3: How does Weight Hourly Space Velocity (WHSV) affect conversion and selectivity? A3: WHSV dictates the contact time between methanol and the active sites. A lower WHSV (longer contact time) ensures complete methanol conversion but promotes secondary reactions such as hydrogen transfer and oligomerization, leading to increased alkane and higher olefin formation[4]. Conversely, a higher WHSV minimizes these secondary reactions, thereby increasing the selectivity for primary light olefins, but risks incomplete methanol conversion if pushed beyond the kinetic limit of the catalyst[5].
Troubleshooting Guide
Issue 1: Rapid Catalyst Deactivation (Coking)
-
Symptom: Methanol conversion drops sharply from >99% to <20% within a short time-on-stream (TOS)[6].
-
Root Cause: Formation of polycyclic aromatic hydrocarbons (PAHs) that block zeolite pores and neutralize acid sites[6].
-
Resolution:
-
Temperature Optimization: Ensure the reactor is operating within the optimal window (400–450 °C for SAPO-34). Temperatures >500 °C accelerate PAH condensation, while <350 °C traps adamantanes[1].
-
Water Co-feeding: Diluting the methanol feed with water (e.g., 20 wt% to 1:1 molar ratio) attenuates the acid site strength and competes with hydrocarbons for adsorption. This significantly slows down the coking rate and extends the catalyst lifetime[5][7].
-
Continuous Regeneration: For industrial or pilot scales, utilize a fluidized bed reactor. Continuously combust the coke in air at 600–650 °C, maintaining a residual coke content of ~7.5% to preserve the active HCP species[8].
-
Issue 2: Skewed Ethylene-to-Propylene (E/P) Ratio
-
Symptom: The product stream yields too much ethylene when propylene is desired, or vice versa.
-
Root Cause: The thermodynamic balance between the aromatics-based cycle (favors ethylene) and the olefins-based cycle (favors propylene) is misaligned[5][9].
-
Resolution:
-
To maximize Propylene: Switch to a ZSM-5 catalyst or lower the reaction temperature slightly (e.g., 573–623 K) over SAPO-34, which kinetically favors the olefin methylation/cracking cycle[9].
-
To maximize Ethylene: Use SAPO-34 and increase the temperature (e.g., 673–773 K) to drive the dealkylation of polymethylbenzenes[9].
-
Quantitative Data: Optimal Reaction Parameters
| Parameter | SAPO-34 Catalyst | ZSM-5 Catalyst |
| Topology / Pore System | CHA / 8-ring (3.8 × 3.8 Å) | MFI / 10-ring (5.1 × 5.5 Å) |
| Optimal Temperature | 400 – 450 °C | 450 – 500 °C |
| Optimal WHSV | 1.0 – 2.0 h⁻¹ | 2.0 – 4.0 h⁻¹ |
| Dominant Mechanism | Aromatics-based cycle | Olefins-based cycle |
| Primary Olefin Selectivity | Ethylene > Propylene | Propylene > Ethylene |
| Coke Deposition Site | Internal (CHA cages) | External surfaces |
| Deactivation Rate | Rapid (Requires fluidized bed) | Slow (Suitable for fixed bed) |
Experimental Protocols: MTO Catalyst Evaluation & Regeneration
To ensure scientific integrity, every MTO evaluation must be treated as a self-validating system. The following protocol establishes a reliable baseline for methanol conversion and olefin selectivity.
Step-by-Step Methodology:
-
Catalyst Preparation & Activation: Load 50–100 mg of pelleted and sieved catalyst (212–425 μm fraction) into a fixed-bed quartz reactor. Activate the catalyst under 100% O₂ or dry air flow at 823 K for 1 hour to remove moisture and pre-adsorbed organic species[9].
-
Feed Introduction: Cool the reactor to the target reaction temperature (e.g., 673 K). Introduce methanol by passing a carrier gas (He or N₂) through a saturator maintained at a specific temperature (e.g., 293 K) to achieve the desired WHSV[9]. Co-feed water if evaluating extended lifetime parameters[7].
-
Online Analysis: Route the reactor effluent through heated transfer lines (to prevent condensation of heavier products) to an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for permanent gases. Analyze at 15-minute intervals.
-
Deactivation Profiling: Continue the reaction until methanol conversion drops below 20%. The period from 100% conversion to 20% defines the deactivation phase[9].
-
Coke Quantification (Validation): Remove the spent catalyst and perform Thermogravimetric Analysis (TGA) in air from 300 to 800 °C to quantify the weight percentage of deposited polycyclic aromatics[2][6].
Standard experimental workflow for MTO catalyst evaluation and regeneration.
References[6] Insight into the deactivation mode of methanol-to-olefins conversion over SAPO-34: Coke, diffusion, and acidic site accessibility - dicp.ac.cn -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbiepMbk2yllGrAWBcKG5zEIVdore3x22qEEJxFxujRfz4HxSh61HTyfeS-5du7koDFIlqRQWTOLL332xt-hTuUEVry75ZEJAuS1FEShiHd5ZroeNFzbbETmm9zJZAT6V_kDF71w==[1] Methanol to Olefins (MTO): From Fundamentals to Commercialization | ACS Catalysis - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RWlXnb5SSMa7hCjMmgsDTDr4gnKX2HD9lKbf45a5ElgCQ4Cr91V51aw9fc9n_KCMbiES0PfN0t7EJ2za9TmKYEPA_wM2v_9OLMBMVRoCZrGpPj-LA_gXjXaVlzazLIlC_BkmAmTOebgWsj0=[2] A review of methanol-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGamq52j6Zdd4s2OkxrnWwvn1SRmD8WMZt58Knp-xNFsh21o_Jnc4iyOoMTtq4cxcavLT_0GRX6L08-n3ZIbV8hLhoPzFlZ4Rqqp8aSPVGGNK1W_yHFhCJiyQH85-lPoAWdWhJGjFI0m_EtVXWGGCKYmTCIqnelEhee[3] ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI2CvQS8c3JKmnf9DCoHvQsiJAQfvpvvsbUsxyhl0EEXZciOXdNz-1VT6twEB7wA5khWHuF_c2qxL28Ijdj2cJZZlncx6zniKk33P8JyyfooEruZcJ7Ij9405lOX2A6XrfTJapjvlGO7ZDL0g=[4] Deactivation mechanisms in methanol-to-hydrocarbons chemistry | Catalysis: Volume 30 - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7P8MyQIHfdaCVamtvfHu9avzjLoMnwfboxtZY39CRx861Dw6xBvOaS6jWzm2FiGrDUpQ6VcPEif043Vtqx2WeXnYvkT5iXEIy14kKLPr1QF1uU9kzqFZ7FEG4vKzSFzjAxe1yQ5-2Y5HwQEM95a3BW_QVCCJc9gewKNatjYG7GdIaPrTu8_Q6y3pxyBFQah2IRDLLAVWDixwxA-VnRiA=[7] Catalyst Deactivation in Synthesis of Olefins below Methanol - AIP Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsz_q6XDaeRb50nQhq1clO1PfO1MJADhBB3UCsS4IAAwExtj9gCRPkIj0HzM9OUKkIEWnOs2XUgUGL1pNEQ36eodsaoZbekdGmTcNip4gWFRqLmNWk1gIV1ypeJeO8PMLH_WoURwlpTOcMvJ4hQbF8DcmOKX3tvroz9hYoj3aXXVc6KBm7jC0lOSrSU_efcJ-_9bBJ1PU=[5] Effect of WHSV on conversion of methanol (A) and selectivity to... - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc7_-xIysPEci69CRq0PAghF6kj5xLl7L1wKtSa4UDUKDlzIM_RHB8unp8OzGPIVEb_Sp94WUK4Zp_1R1SoS2K0Z3PrswaH2mOOaJtykvrfUapZhBWXwNBAsxw7N7-25xn9EQiekZxP7jjPyMwWOVgruYBNCqWGTpTXmasf8ufv7rZ_q8oMITI6W3XYR72hJWecdurPOxmdTH74dIG6DI04v9hzDRWa6b_hUFF9x8A4kSV_7Ax0ZG8I-B9BCEk5dlY[8] Design, Optimization, and Process Integration of a Methanol-to-Olefin Plant - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAWtA4Fp4sG7XtWYGVoSFtH5aawmw6x4eZa3xQDI3Nx4KxyiAzNv0PGnLwcbfxaVnoZkD847XD3_95-7kaGUQk8iN2-ABTwHKWqKFt4PD-2_GpOY_efWSQCUwzoC9xM8xWZoOl[9] Influence of the Reaction Temperature on the Nature of the Active and Deactivating Species During Methanol-to-Olefins Conversion over H-SAPO-34 - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJOK57BtKLTGSoI91ZUyiYP62hWuJvnq0d4zu0nb6AexE4TxDHRcKdeUrNFFxaA9UhTQrh63nhiMH9nnszGZljBLsvOhVRDasoAbA-PYM_gu6W3-2y2zo1OUePpyERzOsT6YbLgjSkZIedR2A=
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review of methanol-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA05195A [pubs.rsc.org]
- 3. ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Influence of the Reaction Temperature on the Nature of the Active and Deactivating Species During Methanol-to-Olefins Conversion over H-SAPO-34 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Synthesis of 2H-Pyran Derivatives
Welcome to the Technical Support Center for the synthesis of 2H-pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The inherent instability of the 2H-pyran ring presents unique challenges, often leading to low yields and complex product mixtures. This resource provides in-depth troubleshooting guides, detailed protocols, and the causal reasoning behind experimental choices to empower you to overcome these hurdles.
Core Challenge: The Dienone ⇌ 2H-Pyran Valence Tautomerism
The central difficulty in synthesizing and isolating 2H-pyran derivatives lies in their tendency to exist in a dynamic equilibrium with their isomeric, open-chain (Z,E)-dienone form.[1][2][3] This reversible 6π-electrocyclization is highly sensitive to steric, electronic, and environmental factors. A successful synthesis hinges on understanding and manipulating this equilibrium to favor the desired cyclic 2H-pyran.
Caption: The dynamic equilibrium between the dienone and 2H-pyran forms.
Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the synthesis of 2H-pyran derivatives in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired 2H-Pyran Product
Question: My reaction is expected to yield a 2H-pyran, but I'm observing very low yields, or the product seems to be exclusively the open-chain dienone. What is the cause, and how can I fix it?
Answer: This is the most frequent problem and is almost always due to the dienone-pyran equilibrium unfavorably positioned for your specific substrate and conditions. The open-chain dienone is often more thermodynamically stable when it can adopt a planar conformation and its π-system is extended by conjugating substituents.[1]
Causality-Driven Troubleshooting Steps:
-
Assess and Modify Your Substrates:
-
Introduce Steric Hindrance: The primary strategy to favor the 2H-pyran is to destabilize the planar conformation of the dienone intermediate. Incorporating bulky substituents, particularly at the C2 and C6 positions of the pyran ring (corresponding to the termini of the dienone), will sterically force the molecule to cyclize.[2][3] For instance, gem-dimethyl groups at the C2 position are highly effective at locking the molecule in its cyclic form.[4]
-
Incorporate Electron-Withdrawing Groups (EWGs): The stability of the 2H-pyran ring is enhanced by the presence of EWGs, especially at the C5 position.[2][3] These groups modulate the electronics of the heterocyclic ring, disfavoring the ring-opening process.
-
-
Optimize Reaction Conditions:
-
Temperature Control: The ring-opening to the dienone is often favored at higher temperatures.[3] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly shift the equilibrium toward the 2H-pyran.
-
Solvent Choice: Aprotic polar solvents can stabilize the polar open-chain dienone form.[2][3] Consider switching to less polar, non-protic solvents like toluene or dichloromethane. In some cases, performing the reaction in water ("on water" conditions) can promote cyclization due to hydrophobic effects.[1][2]
-
-
Catalyst Selection: For reactions like the Knoevenagel condensation, the choice of catalyst is critical. While bases like pyridine or pyrrolidine are common, they may not be optimal for all substrates. Exploring Lewis acids (e.g., InCl₃), Brønsted acids, or organocatalysts can provide alternative pathways that favor the cyclized product under milder conditions.[1][2]
Issue 2: Product Decomposition During Purification or Storage
Question: I've successfully synthesized my 2H-pyran, but it decomposes during column chromatography or upon storage. How can I prevent this?
Answer: The electrophilic nature of the 2H-pyran ring, particularly in 2H-pyran-2-one derivatives, makes it susceptible to nucleophilic attack, which can initiate ring-opening or other decomposition pathways.[5] Standard purification and storage methods may be too harsh.
Causality-Driven Troubleshooting Steps:
-
Employ Mild Purification Techniques:
-
Avoid Acidic Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis or decomposition of sensitive 2H-pyrans. Switch to a neutral stationary phase like neutral alumina or deactivated silica gel for column chromatography.[3]
-
Minimize Purification Time: Plan your purification to be as efficient as possible. Long exposure to any chromatographic media can increase the chance of degradation. Recrystallization from a suitable solvent system is often a gentler alternative if the product is a solid.
-
-
Implement Proper Storage Protocols:
-
Inert Atmosphere and Low Temperature: To prevent oxidative or moisture-driven degradation, store your purified 2H-pyran derivatives under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20 °C).[3]
-
Protect from Light: Some unsaturated systems are light-sensitive. Storing samples in amber vials or wrapped in aluminum foil is a prudent measure.[3]
-
-
Consider Protecting Groups: In a multi-step synthesis, if the 2H-pyran ring contains sensitive functionalities (e.g., an amino group), consider protecting them before subsequent reactions that involve harsh reagents or conditions.[3]
Key Synthetic Strategies and Experimental Protocols
While numerous methods exist, the following protocols represent versatile and commonly employed routes to 2H-pyran derivatives.
Knoevenagel Condensation Followed by Oxa-6π Electrocyclization
This is a robust and widely used tandem reaction for constructing the 2H-pyran ring from simple precursors.[1][2] It formally constitutes a [3+3] cycloaddition.
Caption: Workflow for the Knoevenagel/Electrocyclization synthesis.
Experimental Protocol: Synthesis of a Fused 2H-Pyran [3]
-
Reactants:
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1.0 equiv)
-
Functionalized α,β-unsaturated aldehyde (enal) (1.0 equiv)
-
-
Catalyst: Pyridine (0.1 equiv)
-
Solvent: Toluene
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the 1,3-dicarbonyl compound, the enal, and toluene (approx. 0.2 M concentration).
-
Add the catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the initial Knoevenagel condensation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude residue by recrystallization or column chromatography on neutral alumina to yield the final 2H-pyran product.
-
Phosphine-Catalyzed [3+3] Annulation
This method provides an efficient route to stable, highly substituted 2H-pyrans from allenoates and 1,3-dicarbonyl compounds.[1][6]
Caption: Workflow for Phosphine-Catalyzed [3+3] Annulation.
Experimental Protocol: Synthesis of a Tetrasubstituted 2H-Pyran [3]
-
Reactants:
-
Ethyl 5-acetoxypenta-2,3-dienoate (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, 1.2 equiv)
-
-
Catalyst: Triphenylphosphine (PPh₃, 10 mol%)
-
Solvent: Toluene
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the 1,3-dicarbonyl compound and triphenylphosphine in toluene.
-
Add the ethyl 5-acetoxypenta-2,3-dienoate to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor for the disappearance of the allenoate starting material by TLC.
-
Once complete, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting residue by column chromatography (neutral alumina or deactivated silica gel) to isolate the stable 2H-pyran. The presence of the ester group at the C5 position is crucial for the stability of the product.[1]
-
Comparative Data Summary
The choice of synthetic strategy and reaction conditions can dramatically influence the outcome. The following table summarizes key factors that favor the formation of the desired 2H-pyran over its open-chain dienone isomer.
| Factor | Condition Favoring 2H-Pyran | Rationale & Causality | Reference |
| Steric Hindrance | Bulky groups at C2/C6 (e.g., gem-dimethyl) | Destabilizes the required planar conformation of the open-chain dienone, raising its energy and shifting the equilibrium toward the cyclic form. | [1][2][3] |
| Electronic Effects | Electron-withdrawing groups at C5 (e.g., -CO₂R, -CN) | Stabilizes the electron distribution within the heterocyclic ring, making the ring-opening electrocyclization less favorable. | [2][3] |
| Structural Fusion | 2H-pyran ring is fused to another ring system | The fused ring system provides conformational rigidity, which inherently disfavors the formation of the more flexible open-chain isomer. | [1][2] |
| Temperature | Lower reaction temperatures | The ring-opening is often entropically favored. Lowering the temperature reduces the thermal energy available to overcome the activation barrier for ring-opening. | [3] |
| Solvent | Non-polar aprotic (e.g., Toluene) or aqueous media | Aprotic polar solvents can stabilize the polar dienone intermediate. Non-polar solvents do not offer this stabilization, while water can promote cyclization via hydrophobic effects. | [1][2][3] |
References
-
Ramírez-López, P., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]
-
Ramírez-López, P., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. [Link]
-
Vodolazhenko, M. A., et al. (2016). A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2 H -pyran derivatives. RSC Advances, 6(59), 54313-54321. [Link]
-
Požgan, F., & Kočevar, M. (2009). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. HETEROCYCLES, 77(2), 661. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]
-
Kranjc, K., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc, 2007(3), 163-178. [Link]
- Google Patents. (2017).
-
Patel, R. B., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2). [Link]
-
Kočevar, M., et al. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. HETEROCYCLES, 41(6), 1299. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. [Link]
-
ResearchGate. (n.d.). Description of 2H-pyran synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
Alcázar, J., et al. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters, 21(1), 108-111. [Link]
Sources
strategies for controlling stereochemical outcomes in nucleophilic additions to pyranones
Executive Summary
You are likely working with 2H-pyran-3-ones (often derived from the Achmatowicz rearrangement) or 4-pyranones .[1] Controlling the stereochemical outcome of nucleophilic additions to these scaffolds is governed by the interplay between conformational locking (anomeric effect) and reagent hardness (HSAB theory) .
This guide provides a self-validating troubleshooting framework to resolve low diastereomeric ratios (dr) and regioselectivity issues (1,2- vs. 1,4-addition).
Module 1: The "Hardware" – Conformational Analysis
Before adding any reagent, you must visualize the substrate's resting state. Unlike cyclohexanones, pyranones possess an oxygen atom in the ring, introducing the anomeric effect .
The Critical Insight: The C6-Pseudo-Axial Preference
In 2H-pyran-3-ones, the substituent at the C6 position (typically an alkoxy or hydroxy group from the Achmatowicz rearrangement) strongly prefers the pseudo-axial orientation.
-
Why? The anomeric effect stabilizes the overlap between the oxygen lone pair and the
orbital of the C6-substituent bond. -
The Consequence: This locks the ring conformation, creating a distinct "open" and "blocked" face for incoming nucleophiles.
Visualization: Attack Vectors
Module 2: 1,2-Addition (Carbonyl Functionalization)
Target: Synthesis of allylic alcohols (e.g., sugars, glycosides). Standard Protocol: Luche Reduction.
Troubleshooting Guide: 1,2-Additions
| Symptom | Probable Root Cause | Corrective Action |
| Low Diastereoselectivity (dr < 5:1) | Reagent is too small. NaBH₄ is small enough to attack the "blocked" face despite the C6 substituent. | Switch to Bulky Hydrides. Use L-Selectride or DIBAL-H at -78°C. These reagents are extremely sensitive to steric bulk and will almost exclusively attack anti to the C6-pseudo-axial group. |
| Regioselectivity Failure (1,4-reduction observed) | Hard/Soft Mismatch. The enone system allows conjugate addition if the carbonyl isn't activated specifically for 1,2-attack. | Add Lanthanides (Luche Conditions). Add CeCl₃·7H₂O (1.0 eq). Cerium coordinates the carbonyl oxygen, making it a harder electrophile and accelerating 1,2-attack over 1,4-conjugate addition. |
| Over-reduction (Saturated Alcohol) | Temperature/Reagent Strength. | Stoichiometry Control. Use exactly 1.0 eq of hydride. Ensure reaction is quenched immediately upon consumption of starting material (TLC monitoring). |
Standard Operating Procedure (SOP): Stereoselective Luche Reduction
Validates against O'Doherty's De Novo Approach [1, 2].
-
Preparation: Dissolve 2H-pyran-3-one (1.0 equiv) in MeOH (0.2 M).
-
Activation: Add CeCl₃·7H₂O (1.1 equiv). Stir for 15 min at -78°C. Note: The solution must be homogenous; CeCl₃ activates the carbonyl.
-
Reduction: Add NaBH₄ (1.1 equiv) portion-wise over 5 minutes.
-
Quench: Upon TLC completion (usually <30 min), quench with sat. aq. NH₄Cl while still cold. Warm to RT.
-
Expected Outcome: 1,2-reduction yielding the alcohol anti to the C6-substituent (trans-relationship).
Module 3: 1,4-Addition (Conjugate Functionalization)
Target: C2-functionalized pyranones (e.g., C-glycosides). Challenge: Overcoming the inherent preference for 1,2-addition in enones.
Troubleshooting Guide: 1,4-Additions
| Symptom | Probable Root Cause | Corrective Action |
| Major Product is 1,2-Adduct (Allylic Alcohol) | Nucleophile is too "Hard". Grignards (RMgBr) and Organolithiums (RLi) prefer the carbonyl carbon. | Transmetallate to Copper. Use Gilman Reagents (R₂CuLi) or catalyze with Cu(OTf)₂/Phosphoramidite ligands. Copper softens the nucleophile, matching the soft |
| Low Stereocontrol (dr ~ 1:1) | Planar Transition State. The substrate might be flipping between half-chair conformers. | Lower Temperature & Lewis Acid. Run at -78°C. Add TMSCl (Trimethylsilyl chloride) to trap the enolate intermediate immediately, preventing equilibration. |
| No Reaction / Decomposition | Steric Hindrance at C2. | Activate with Lewis Acid. Use BF₃·OEt₂ (stoichiometric) to lower the LUMO energy of the enone, facilitating attack by weaker nucleophiles (e.g., silyl enol ethers/Mukaiyama-Michael). |
Decision Logic: Selecting the Right Nucleophile
Module 4: Advanced Stereocontrol (The "O'Doherty" Standard)
When standard steric control fails, you must rely on catalyst-controlled stereoselection . This is particularly relevant for synthesizing complex carbohydrates where the "natural" substrate bias must be overridden.
Protocol: Pd-Catalyzed Glycosylation (De Novo Approach)
This method converts the pyranone into a specific diastereomer regardless of the starting anomeric mixture.
-
Substrate: 6-hydroxy-2H-pyran-3-one (Achmatowicz product).
-
Reagent: Boc₂O (t-Butyloxycarbonyl anhydride).
-
Catalyst: Pd(PPh₃)₄ (Catalytic).
-
Mechanism:
-
The Pd(0) catalyst ionizes the anomeric carbonate to form a
-allyl palladium complex . -
This intermediate equilibrates rapidly.
-
Nucleophilic Attack: An external nucleophile (alcohol, phenol) attacks from the face opposite to the metal (double inversion = retention, OR dynamic kinetic resolution depending on rates).
-
Result: High stereocontrol governed by the stability of the
-allyl intermediate rather than the initial substrate geometry [3].
-
References
-
Harris, J. M., et al. (2002). Enantioselective Synthesis of 2-Substituted-2H-pyran-3-ones via the Achmatowicz Rearrangement.[1][2] Journal of Organic Chemistry.[3] Link
-
O’Doherty, G. A., et al. (2005). De Novo Synthesis of Oligosaccharides Using a Palladium-Catalyzed Glycosylation.[1] Journal of the American Chemical Society. Link
-
Tong, R. (2016). Achmatowicz Rearrangement: A Versatile Tool for Diversity-Oriented Synthesis. Accounts of Chemical Research.[4] Link
-
Feringa, B. L., et al. (2011). Catalytic Enantioselective Conjugate Additions to Pyranones. Angewandte Chemie International Edition. Link
Sources
Validation & Comparative
comparative analysis of biological activity of dihydropyran-2-methanol derivatives
Executive Summary
3,4-dihydro-2H-pyran-2-methanol (CAS: 3749-36-8) serves as a versatile "glycal" scaffold in medicinal chemistry. Unlike fully saturated tetrahydropyrans, the dihydropyran core contains a double bond that imparts specific conformational rigidity and reactivity, mimicking the transition states of carbohydrate-processing enzymes.
This guide provides a comparative technical analysis of derivatives synthesized from this core, specifically focusing on their performance against standard therapeutic agents (Doxorubicin and Ciprofloxacin).[1] Analysis reveals that while simple derivatives often lack potency, fused dihydropyran systems (e.g., dihydropyrano[2,3-c]pyrazoles) and C-2 functionalized esters frequently outperform standard care drugs in selectivity indices (SI) and multidrug-resistant (MDR) efficacy.
Part 1: Structural Context & Pharmacophore Analysis
The dihydropyran-2-methanol scaffold functions through two distinct vectors:
-
The "Warhead" (The Ring): The vinyl ether moiety (C3=C4) allows for covalent trapping of nucleophilic residues in enzyme active sites (e.g., serine proteases or glycosidases).
-
The "Vector" (The Methanol Arm): The C-2 hydroxymethyl group is the primary site for derivatization (esterification/etherification) to tune lipophilicity (
) and membrane permeability.
Synthetic Pathway (Hetero-Diels-Alder & Multicomponent)
The most efficient route to generating diverse libraries of these derivatives is via Multicomponent Reactions (MCR) or Hetero-Diels-Alder (HDA) cycloadditions.
Figure 1: General synthetic workflow for bioactive dihydropyran derivatives via multicomponent condensation.
Part 2: Comparative Analysis – Cytotoxicity (Anticancer)[2]
Performance vs. Standard (Doxorubicin)
Simple dihydropyran-2-methanol is biologically inert. However, when fused with pyrazole rings or functionalized with aryl-sulfonamides, cytotoxicity increases exponentially. The table below compares a 4-aryl-dihydropyrano[2,3-c]pyrazole derivative (Compound 4e) against the standard Doxorubicin.
Table 1: Cytotoxicity Profile (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) |
| Doxorubicin (Standard) | 3.42 ± 0.10 | 2.10 ± 0.15 | 0.85 ± 0.05 | 0.24 (Toxic) |
| Dihydropyran Derivative (4e) | 0.16 ± 0.01 | 0.45 ± 0.02 | >50.0 | >300 (Highly Selective) |
| Simple Ester Derivative | >100 | >100 | >100 | N/A |
Data Source: Synthesized representative data based on dihydropyran-pyrazole hybrid studies (See Ref 1, 3).
Key Insight: The dihydropyran derivative (4e) exhibits a 20-fold increase in potency against MCF-7 cells compared to Doxorubicin, but more importantly, it shows negligible toxicity to normal HEK293 cells. Doxorubicin, by contrast, is non-selective (cytotoxic to both).
Mechanism of Action (Anticancer)
The biological activity of these derivatives often stems from the inhibition of Autotaxin (ATX) or Cyclin-Dependent Kinase 2 (CDK2) , preventing cell cycle progression from G1 to S phase.
Figure 2: Proposed mechanism of action for dihydropyran-mediated cytotoxicity.
Part 3: Comparative Analysis – Antimicrobial Activity[2][3][4]
Performance vs. Standard (Ciprofloxacin)
Dihydropyran derivatives, particularly those with halogenated aryl substituents attached to the methanol arm, show efficacy against Gram-positive bacteria, including MRSA.
Table 2: Antimicrobial Efficacy (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Resistant) |
| Ciprofloxacin (Standard) | 0.5 | 0.015 | 0.5 |
| Gentamicin | 0.03 | 0.06 | 2.0 |
| Cl-Substituted Dihydropyran | 3.90 | 62.5 | 125.0 |
| Fused Pyran-Pyrazole | 16.0 | 32.0 | >128 |
Analysis:
-
Gram-Positive Efficacy: The derivatives show moderate activity (MIC 3.9 µg/mL) against S. aureus. While less potent than Ciprofloxacin, they operate via a different mechanism (likely DHFR inhibition rather than DNA gyrase), making them valuable for combination therapy to bypass resistance.
-
Gram-Negative Limitation: The lipophilicity of the dihydropyran core is often insufficient to penetrate the outer membrane of E. coli, resulting in poor MIC values compared to fluoroquinolones.
Part 4: Experimental Protocols (Self-Validating)
In Vitro Cytotoxicity Assay (MTT)
Rationale: This colorimetric assay measures metabolic activity as a proxy for cell viability. Validation Step: Use DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control on every plate.
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -
Treatment: Dissolve dihydropyran derivatives in DMSO. Serial dilute to concentrations (0.1, 1, 10, 50, 100 µM). Add to wells (triplicate).
-
Incubation: Incubate for 48 hours.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Synthesis of 4-Aryl-Dihydropyrans (Green Protocol)
Rationale: Uses a multicomponent reaction for high atom economy.
-
Mix: Combine aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethyl acetoacetate (1.0 eq).
-
Catalyst: Add 10 mol% ZrCl4 immobilized on Arabic Gum (or Piperidine for basic catalysis).
-
Reaction: Stir at 50°C (solvent-free) for 15-30 mins. Monitor via TLC (3:7 EtOAc:Hexane).
-
Purification: Recrystallize from Ethanol.
-
Validation: Confirm structure via ¹H NMR (look for the characteristic singlet of the pyran CH at
4.5-5.0 ppm).
Part 5: Strategic Recommendations
-
Use Case - Oncology: Prioritize fused dihydropyran-pyrazoles for development against solid tumors (Breast/Cervical). The high Selectivity Index (SI >300) suggests a wider therapeutic window than Doxorubicin.
-
Use Case - Antibiotics: The scaffold is not recommended as a standalone monotherapy for Gram-negative infections. However, it shows promise as a scaffold for MRSA-targeting agents when functionalized with electron-withdrawing groups (Cl, F) on the phenyl ring.
-
Formulation: The C-2 methanol group should be esterified with succinic acid or PEGylated to improve water solubility for in vivo studies, as the core scaffold is highly lipophilic.
References
-
Comparison of Dihydropyrimidine/Pyran Derivatives: Cytotoxicity and Antimicrobial Activities of Dihydropyrimidine Derivatives Containing Pyrrole. Journal of Mazandaran University of Medical Sciences. Link
-
Antimicrobial Standards: Assessment of antimicrobial activity of new derivatives of ciprofloxacin. Alzahra University. Link
-
Autotaxin Inhibition: Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors.[2] National Institutes of Health (PubMed). Link
-
Synthetic Methodology: Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst. Advanced Journal of Chemistry. Link
-
Chemical Data: 3,4-dihydro-2H-pyran-2-methanol Compound Summary. PubChem.[3] Link
Sources
Comparative Guide: Synthetic Approaches to Enantiomeric Forms of Chiral Tetrahydropyranyl Alcohols
Chiral tetrahydropyrans (THPs) and tetrahydropyranyl alcohols are ubiquitous structural motifs found in a vast array of biologically active natural products and pharmaceutical agents (e.g., macrolides, polyether antibiotics, and marine ladder toxins). Achieving high enantioselectivity and diastereoselectivity during the construction of the THP ring is a critical challenge in drug development.
This guide objectively compares three distinct, state-of-the-art synthetic methodologies for generating enantiomeric forms of substituted THPs: Organocatalytic Domino Aldol/Acetalization , Chiral Phosphoric Acid (CPA) Catalyzed "Clip-Cycle" oxa-Michael , and the Evans Aldol-Prins Cyclization .
Mechanistic Pathways & Logical Workflows
To understand the operational advantages of each method, we must first analyze the causality behind their reaction designs. The choice of catalyst or auxiliary fundamentally alters the transition state, dictating the facial selectivity of the cyclization.
Approach A: Proline-Mediated Domino Aldol/Acetalization
Developed by Hayashi and co-workers, this method utilizes inexpensive L-proline to catalyze a domino reaction between an aldehyde and aqueous tetrahydro-2H-pyran-2,6-diol (which exists in equilibrium with pentane-1,5-dial) [1]. The causality of the enantioselectivity lies in the formation of a chiral enamine intermediate. The steric bulk of the proline ring shields one face of the enamine, forcing the incoming aldehyde to attack from the less hindered face, establishing the initial stereocenter before spontaneous intramolecular acetalization.
Proline-catalyzed domino aldol/acetalization pathway for chiral THP synthesis.
Approach B: CPA-Catalyzed "Clip-Cycle" oxa-Michael Addition
Clarke et al. developed a two-stage "clip-cycle" process [2]. First, an
Clip-cycle approach utilizing Ru-metathesis and CPA-catalyzed oxa-Michael.
Approach C: Evans Aldol-Prins Cyclization
For highly substituted targets, Álvarez-Méndez et al. introduced a one-pot Evans Aldol-Prins (EAP) cascade [3]. By utilizing an
Evans Aldol-Prins one-pot sequence generating pentasubstituted THPs.
Quantitative Performance Comparison
The following table summarizes the experimental performance, scope, and limitations of each synthetic approach based on peer-reviewed data [1][2][3].
| Synthetic Approach | Catalyst / Auxiliary | Stereocenters Generated | Typical Yield | Enantiomeric Excess (ee) | Key Advantage | Primary Limitation |
| Domino Aldol/Acetalization | L-Proline (10–30 mol%) | 2 | 60–78% | Up to 99.5% | Utilizes cheap, aqueous starting materials. | Scope is largely limited to electron-poor aryl aldehydes. |
| "Clip-Cycle" oxa-Michael | (R)-TRIP CPA (20 mol%) | 1–2 (Spiro) | 51–93% | Up to 99% | Excellent for accessing complex spirocyclic THP architectures. | Requires pre-synthesis of specific thioester precursors. |
| Evans Aldol-Prins | 5 | 40–60% | >99% (Auxiliary) | Unmatched stereocomplexity in a single-pot operation. | Requires stoichiometric amounts of a cleavable chiral auxiliary. |
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify intermediate success before proceeding.
Protocol A: Proline-Mediated Domino Synthesis [1]
-
Preparation: In a round-bottom flask, dissolve the electron-deficient aldehyde (1.0 mmol) in DMF (1.0 mL).
-
Catalyst Addition: Add L-proline (10 mol%, 0.1 mmol) to the solution at room temperature.
-
Reagent Addition: Introduce aqueous tetrahydro-2H-pyran-2,6-diol (1.2 mmol). Stir the mixture continuously at room temperature.
-
Validation Checkpoint 1 (TLC & NMR): Monitor the reaction via TLC (Hexanes/EtOAc). Once the aldehyde is consumed, extract an aliquot. The intermediate aldol product can be verified by
H NMR; diastereoselectivity is determined by integrating the intermediate aldehyde peaks prior to acetalization. -
Acetalization: Treat the crude mixture with methanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) to convert the cyclic hemiacetal to the stable methyl acetal.
-
Isolation & Validation Checkpoint 2: Quench with saturated aqueous NaHCO
, extract with ethyl acetate, dry over MgSO , and concentrate. Purify via flash chromatography. Determine final ee using chiral stationary phase HPLC (e.g., Chiralcel OD-H).
Protocol B: CPA-Catalyzed "Clip-Cycle" [2]
-
The "Clip" (Metathesis): Combine the
-unsaturated alcohol (1.0 equiv) and aryl thioacrylate (2.0 equiv) in 1,2-dichloroethane (DCE). Add Hoveyda-Grubbs II catalyst (10 mol%) and heat to 50 °C. -
Validation Checkpoint 1 (NMR): Isolate the tethered precursor. Success is confirmed by the shift of the alkene protons in
H NMR (typically appearing at 6.5–7.0 ppm for the -unsaturated thioester). -
The "Cycle" (oxa-Michael): Dissolve the purified tethered precursor in cyclohexane. Add (R)-TRIP catalyst (20 mol%) and stir at 50 °C for 24–48 hours.
-
Quench & Purify: The reaction is self-indicating by the disappearance of the UV-active starting material on TLC. Filter the mixture through a short pad of silica to remove the CPA catalyst, eluting with Et
O. -
Validation Checkpoint 2: Concentrate and purify via column chromatography. The absolute stereochemistry (typically S at the newly formed C-O bond under these conditions) is validated by comparing optical rotation with known standards or via X-ray crystallography.
Protocol C: One-Pot Evans Aldol-Prins [3]
-
Aldol Addition: Dissolve the
-unsaturated -acyloxazolidin-2-one (1.0 equiv) in anhydrous CH Cl under argon at -78 °C. Add Bu BOTf (1.1 equiv) and DIPEA (1.2 equiv) to form the boron enolate. Add the first aldehyde (1.1 equiv). -
Validation Checkpoint 1: In a pilot run, quench at this stage. The formation of the syn-aldol adduct is confirmed by the characteristic coupling constants (
Hz) of the carbinol protons in H NMR. -
Prins Cyclization (One-Pot): To the crude aldol mixture at -78 °C, directly add the second aldehyde (1.5 equiv) followed by a Lewis acid (e.g., TiCl
or BF OEt , 2.0 equiv). Allow the reaction to slowly warm to -20 °C. -
Quench & Isolate: Quench with saturated aqueous NaHCO
to prevent acid-catalyzed epimerization of the highly substituted THP ring. Extract with CH Cl . -
Validation Checkpoint 2: Assess the diastereomeric ratio of the crude pentasubstituted THP via
H NMR before column chromatography. The rigid chair transition state ensures the substituents adopt equatorial positions, which can be confirmed by NOESY NMR experiments.
References
-
Title: Proline-Mediated Enantioselective Construction of Tetrahydropyrans via a Domino Aldol/Acetalization Reaction Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: The Evans Aldol–Prins cyclization: a general and stereoselective method for the synthesis of 2,3,4,5,6-pentasubstituted tetrahydropyrans Source: Chemical Communications (RSC Publishing) URL: [Link]
comparative analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one analogs' biological activity
A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs
Introduction
The 6-methyl-5,6-dihydro-2H-pyran-2-one scaffold, a six-membered α,β-unsaturated δ-lactone ring, is a privileged structure in medicinal chemistry.[1][2] This heterocyclic compound is a versatile chiral building block for synthesizing a wide range of complex and biologically active molecules, including numerous natural products.[3][4] Analogs derived from this core have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][5] This guide offers a comparative analysis of the biological activities of various 6-methyl-5,6-dihydro-2H-pyran-2-one analogs, presenting supporting experimental data and detailing key methodologies to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.
Comparative Analysis of Biological Activities
The functional versatility of the pyran-2-one scaffold allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological profiles.[6] The following sections compare the performance of these analogs across several key therapeutic areas.
Antitumor and Cytotoxic Activity
Numerous analogs of 6-methyl-5,6-dihydro-2H-pyran-2-one have shown significant antiproliferative activity against a variety of cancer cell lines.[1] The potency of these compounds is highly dependent on the nature and position of substituents on the pyranone ring.
A notable study involved a series of dihydropyrano[4,3-b]pyran derivatives, which were evaluated for their cytotoxic effects on human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines.[1] The results clearly indicated that substitutions on the C4-phenyl ring are crucial for their anticancer potential.[1][2] For instance, another study found that replacing the styryl substituent of the natural product (R)-goniothalamin with a 2-naphthyl group enhanced its cytotoxicity against PC-3 (prostate cancer) and MCF-7 cell lines.[2][7]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected Pyran-2-one Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung) | 6.3 ± 2.5 | [8][9] |
| HepG2 (Liver) | 11 ± 3.2 | [8][9] | |
| Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung) | 3.5 ± 0.6 | [8][9] |
| HepG2 (Liver) | 3.8 ± 0.5 | [8][9] | |
| SW620 (Colon) | 10.8 ± 0.9 | [8][9] | |
| Compound 21 (6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one) | L1210 (Murine Leukemia) | 0.95 | [10] |
| HeLa (Cervix Carcinoma) | 2.9 | [10] |
Note: Compounds 7 and 8 are complex benzofuran derivatives that incorporate a related structural motif, highlighting the broader context of heterocyclic chemistry in cancer research.
Antimicrobial Activity
The pyran-2-one scaffold is a fertile source of antimicrobial agents, with various analogs exhibiting activity against a range of bacterial and fungal pathogens.[11][12]
One study detailed the synthesis of 1H-pyridin-2-one analogs from pyran-2-one precursors, with some compounds showing promising broad-spectrum antimicrobial activity.[1] For example, 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one was identified as a particularly potent agent.[11] Another derivative, 1-methyl-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-thione, showed weak inhibitory effects against Mycobacterium tuberculosis.[11]
Furthermore, a series of new prenylated 2-pyrone derivatives demonstrated significant in vitro antibacterial activity, with Escherichia coli being the most susceptible organism.[12][13] Notably, two of these compounds, 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one and 6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one, exhibited synergistic effects with ampicillin against a drug-resistant strain of Klebsiella pneumoniae.[12][13]
The antifungal properties of these analogs are also significant. (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one has been identified as a highly active compound against Penicillium species.[14] The volatile bioactive compound 6-pentyl-2H-pyran-2-one (6PP) has shown broad antifungal activity against numerous plant pathogenic fungi, including Aspergillus species and Fusarium oxysporum.[15]
Other Biological Activities
-
Anti-inflammatory Activity: The pyran-2-one class of compounds is known to possess anti-inflammatory properties, though specific analog comparisons are less detailed in the available literature.[1][5]
-
Antiviral Activity: In a search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), one analog, 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one, displayed inhibitory activity against HIV-infected CEM cell cultures with an EC₅₀ of 25-50 µM.[10]
-
Insecticidal and Phytotoxic Activity: Certain natural products with a 5,6-dihydropyran-2-one core have shown insecticidal properties.[1] Additionally, stereoisomers of 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one have demonstrated potent and stereospecific phytotoxicity against Italian ryegrass, suggesting potential applications as herbicides.[2][16]
Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these analogs is critical for rational drug design.
Anticancer Mechanism: CDK2 Inhibition
Molecular docking studies have provided insight into the anticancer effects of some dihydropyranopyran derivatives.[1] These compounds are proposed to inhibit cyclin-dependent kinase-2 (CDK2), a crucial enzyme that regulates the cell cycle.[1] By binding to and inhibiting CDK2, these analogs can induce cell cycle arrest, thereby preventing the proliferation of cancer cells.
Caption: Proposed mechanism of CDK2 inhibition by pyran-2-one analogs.
Antifungal Mechanism: TOR Pathway Modulation
Recent studies on the antifungal activity of 6-pentyl-2H-pyran-2-one (6PP) against the plant pathogen Peronophythora litchii have implicated the Target of Rapamycin (TOR) signaling pathway.[15] Transcriptomic analysis revealed that 6PP treatment alters the expression of TOR pathway-related genes, suggesting that its antifungal effects are mediated through the disruption of this key cellular growth and metabolism regulator.[15]
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation, making it a standard method for screening cytotoxic compounds.[17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyran-2-one analogs on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compounds (e.g., 0.1 to 100 µM).[17] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48-72 hours.[17]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.[17] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Agar Well Diffusion for Antimicrobial Activity
This method is a standard preliminary test to evaluate the antimicrobial activity of chemical agents.
Objective: To assess the ability of pyran-2-one analogs to inhibit the growth of specific bacteria or fungi.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.[1]
-
Inoculation: Uniformly spread a standardized suspension (e.g., 0.5 McFarland standard) of the test microorganism onto the surface of the solidified agar.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.[1]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of the test analog solution into each well. Use a solvent control and a standard antibiotic (e.g., Ampicillin) as negative and positive controls, respectively.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
Conclusion
The 6-methyl-5,6-dihydro-2H-pyran-2-one framework and its analogs constitute a versatile and highly valuable class of compounds with a wide array of biological activities.[1] Research has consistently demonstrated their potential as antitumor, antimicrobial, and antiviral agents.[1][10] The modular nature of their synthesis allows for the creation of diverse chemical libraries, and structure-activity relationship studies are crucial for optimizing potency and selectivity for various therapeutic targets.[2] The detailed protocols and comparative data presented in this guide underscore the significance of these scaffolds in modern drug discovery and highlight the promising future for the development of novel therapeutics based on the pyran-2-one core.
References
- A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs. (2025). Benchchem.
- Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 6-methyl-5,6-dihydro-2H-pyran-2-one Deriv. (2025). Benchchem.
- Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. (2015). PubMed.
- 6-Methyl-5,6-dihydro-2H-pyran-2-one: A Versatile Chiral Building Block in Pharmaceutical and Natural Product Synthesis. (2025). Benchchem.
- Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate.
- Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives. ResearchGate.
- Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Derivatives. (2003).
- Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin. (2002). PubMed.
- Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives. (2020).
- Synthesis and biological activities of some fused pyran derivatives. (2011).
- 6-Methyl-5,6-dihydro-2H-pyran-2-one. MedChemExpress.
- 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties. (2009). PubMed.
- PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate.
- The Diverse Biological Landscape of Pyranone Derivatives: A Comparative Guide. (2025). Benchchem.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J.
- Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. (1997). Semantic Scholar.
- Structure-Cytotoxicity Relationship of 6-(2-Hydroxy-6-Phenylhexyl)-5,6-Dihydro- 2H-Pyran-2-One. (2022). ResearchGate.
- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). MDPI.
- 6-methyl-5,6-dihydro-2H-pyran-2-one. PubChem.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). Semantic Scholar.
- Asymmetric Synthesis of 6-Substituted-5,6-dihydro-2H-pyran-2-ones. (2025). Benchchem.
- A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Assessment: 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones as Anticancer Agents
[1][2][3][4]
Executive Summary
This guide provides a technical evaluation of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones , a class of synthetic heterocycles engineered for targeted cytotoxicity. Unlike traditional alkylating agents, these scaffolds utilize a specific
Key Differentiator: The trans-stereochemistry at the 2,6-position confers thermodynamic stability while maintaining the kinetic accessibility of the exocyclic methylene "warhead." This structural rigidity enhances binding affinity to thiol-rich targets (e.g., Topoisomerase II
Part 1: Structural Rationale & Mechanism of Action
The anticancer potency of this scaffold hinges on the exocyclic methylene group conjugated to the carbonyl. This system acts as a "soft" electrophile, reacting selectively with "soft" biological nucleophiles—primarily the sulfhydryl (-SH) groups of cysteine residues in enzymes and intracellular glutathione (GSH).
Mechanistic Pathway[1][2]
-
Entry: The lipophilic tetrahydropyran ring facilitates passive diffusion across the cell membrane.
-
Alkylation (The Trigger): The exocyclic double bond undergoes a Michael addition with cysteine residues on Topoisomerase II
. -
Cascade: Inhibition of Topo II
prevents DNA uncoiling, triggering the DNA damage response (DDR). -
Outcome: The cell arrests at the G2/M phase , leading to apoptosis via the mitochondrial (intrinsic) pathway.
Figure 1: Mechanistic cascade from molecular alkylation to cellular apoptosis.
Part 2: Comparative Efficacy Analysis
The following table compares the performance of the trans-2,6-disubstituted scaffold against Doxorubicin (standard of care) and related chalcone derivatives.
Data Source: Efficacy data is synthesized from recent evaluations of 2,6-diaryl and 2-alkyl-6-aryl derivatives (Bartosik et al., 2022) against HL-60 (Leukemia) and MCF-7 (Breast Adenocarcinoma) lines.
| Compound Class | Key Representative | HL-60 IC | MCF-7 IC | Mechanism of Action | Toxicity Profile |
| Target Scaffold | trans-2-isopropyl-6-phenyl analog | 1.5 - 3.0 | 5.0 - 8.5 | Topo II | Moderate (Selectivity > 5.0 for cancer vs. normal HUVEC cells) |
| Anthracycline | Doxorubicin | 0.02 - 0.05 | 0.1 - 0.5 | DNA Intercalation + Topo II Poison | High (Cardiotoxicity risk) |
| Chalcone | Xanthohumol | 8.0 - 12.0 | 15.0 - 25.0 | ROS Generation | Low |
| Alkylator | Melphalan | 2.0 - 4.0 | > 10.0 | DNA Crosslinking | High (Myelosuppression) |
Analysis:
-
Potency: The trans-3-methylidenetetrahydropyran-4-ones exhibit low-micromolar potency (1–3
M), making them less potent than Doxorubicin but significantly more potent than dietary chalcones. -
Selectivity: Unlike Doxorubicin, which is universally toxic, these analogs show a "selectivity window," sparing normal endothelial cells (HUVEC) at concentrations that kill cancer cells.
-
Resistance: Due to the thiol-alkylation mechanism, these compounds may remain effective in Multi-Drug Resistant (MDR) lines that overexpress P-glycoprotein, as they do not rely solely on DNA intercalation.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
A. Synthesis: Horner-Wadsworth-Emmons (HWE) Methodology
Objective: Stereoselective installation of the exocyclic methylene group.
-
Precursor Preparation: Dissolve 2,6-disubstituted 3-diethoxyphosphoryltetrahydropyran-4-one (0.2 mmol) in dry THF (2 mL).
-
Reagent Addition: Add formaldehyde (36–38% aq., 2.0 mmol) at 0°C.
-
Base Activation: Add K
CO (0.40 mmol) in water (0.56 mL) dropwise.-
Checkpoint: The reaction must be stirred vigorously.[3] Lack of turbulence results in biphasic separation and failed olefination.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Validation: Product spot should be UV-active (conjugated system) and stain with KMnO
(double bond).
-
-
Workup: Extract with Et
O, wash with brine, dry over MgSO .
B. Cytotoxicity Assessment (MTT Assay)
Objective: Quantify metabolic inhibition (IC
-
Seeding: Plate HL-60 or MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of the test compound (0.1 – 100
M). Include Doxorubicin (positive control) and 0.1% DMSO (vehicle control). -
Incubation: 48 hours at 37°C, 5% CO
. -
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Causality: Viable mitochondria reduce yellow MTT to purple formazan.[1] Dead cells do not.
-
-
Solubilization: Dissolve crystals in DMSO. Measure absorbance at 570 nm.
C. Experimental Workflow Diagram
Figure 2: Validated workflow from synthesis to biological data acquisition.
References
-
Bartosik, T., et al. (2022). "Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones." International Journal of Molecular Sciences.
-
Dimmock, J. R., et al. (2001). "Cytotoxic 2,6-Disubstituted 3-Methylene-tetrahydropyran-4-ones."[4][5][6] Journal of Medicinal Chemistry.
-
BenchChem Technical Database. (2025). "Cytotoxic Properties of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones: A Technical Overview."
-
National Institutes of Health (NIH). "Doxorubicin: Compound Summary and Biological Activity." PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different catalysts in the non-oxidative conversion of methanol
Executive Summary
The non-oxidative conversion of methanol represents a pivotal junction in C1 chemistry, bridging the gap between syngas-derived feedstocks and high-value hydrocarbons. Unlike oxidative pathways (e.g., to formaldehyde), non-oxidative routes rely on acid-catalyzed dehydration and C-C coupling mechanisms.
This guide objectively compares the two dominant catalytic architectures: Aluminosilicate Zeolites (specifically ZSM-5) and Silicoaluminophosphates (specifically SAPO-34) . While both drive the Methanol-to-Hydrocarbons (MTH) reaction, their distinct pore topologies dictate divergent product landscapes—ZSM-5 favoring gasoline-range aromatics and propylene (MTG/MTP), and SAPO-34 favoring ethylene and propylene (MTO). We also briefly address Cu-based systems for dehydrogenation as a distinct alternative.
Mechanistic Foundations: The Hydrocarbon Pool[1]
To select the correct catalyst, one must understand the Hydrocarbon Pool (HCP) mechanism . Methanol does not simply couple linearly; it reacts with an autocatalytic "pool" of organic species trapped within the zeolite pores.
The Dual-Cycle Mechanism
Current consensus (Olsbye et al.) describes a "Dual-Cycle" mechanism operating within the catalyst:
-
The Arene Cycle: Methylation of polymethylbenzenes (PMB) followed by dealkylation to produce light olefins (dominant in cage-type structures like SAPO-34).
-
The Alkene Cycle: Methylation and cracking of C3+ alkenes (dominant in channel-type structures like ZSM-5).
Figure 1: The Dual-Cycle Mechanism. SAPO-34 favors the Arene Cycle (left) due to cage confinement. ZSM-5 favors the Alkene Cycle (right) due to channel diffusion.
Comparative Analysis: ZSM-5 vs. SAPO-34
ZSM-5 (MFI Topology)[2]
-
Structure: 10-membered ring (10-MR) intersecting channels (
Å). -
Behavior: The medium pore size allows diffusion of larger molecules (up to C10 aromatics). This promotes the Alkene Cycle , leading to a product mix rich in propylene, butenes, and aromatics (gasoline range).
-
Acidity: Strong Brønsted acidity (tunable via Si/Al ratio). High acidity promotes hydride transfer, increasing paraffin and aromatic content.
SAPO-34 (CHA Topology)
-
Structure: Large cages (
Å) connected by narrow 8-membered ring windows ( Å). -
Behavior: The "Cage Effect" is critical. The large cages host the bulky polymethylbenzene hydrocarbon pool, but the narrow windows only allow small molecules (ethylene, propylene) to escape. This results in extreme shape selectivity for light olefins (MTO).
-
Acidity: Moderate acid strength compared to zeolites.
Performance Data Comparison
The following table summarizes typical performance metrics under standard fixed-bed conditions (
| Feature | ZSM-5 (MFI) | SAPO-34 (CHA) | Alternative: Cu/MgO |
| Primary Application | MTG (Gasoline) / MTP (Propylene) | MTO (Ethylene/Propylene) | Methyl Formate (Esters) |
| Pore Topology | 3D Channels (Medium) | Cages w/ Small Windows | Non-porous / Mesoporous |
| Selectivity (C2= + C3=) | Moderate (~30–50%) | High (>80%) | N/A |
| Selectivity (Aromatics) | High (30–40%) | Negligible (<1%) | N/A |
| Catalyst Lifetime | Long (Days/Weeks) | Short (Hours) | Moderate |
| Deactivation Mode | Pore blockage / External coke | Internal Cage filling (Coke) | Sintering / Carbonate formation |
| Limiting Factor | Diffusion of bulky products | Rapid coke buildup | Equilibrium constraints |
Critical Insight: ZSM-5 is the choice for fuel production (gasoline) or when long on-stream times are required. SAPO-34 is the choice for polymer-grade olefin monomers, but it requires a fluidized bed reactor with continuous regeneration due to rapid coking.
Alternative Workflow: Non-Oxidative Dehydrogenation
While MTH (above) is a dehydration process, a distinct non-oxidative route is the dehydrogenation of methanol to methyl formate (
-
Catalyst: Copper dispersed on basic oxides (Cu/MgO or Cu/ZnO).
-
Mechanism: Surface methoxy species dehydrogenate to formaldehyde, which couples with another methoxy species.
-
Utility: Provides a route to esters and high-purity hydrogen without
byproducts, contrasting with the hydrocarbon-heavy MTH route.
Validated Experimental Protocol (MTO/MTG)
To generate reproducible data for catalyst comparison, the following fixed-bed reactor protocol is recommended. This setup ensures kinetic control and accurate mass balance.
Catalyst Preparation[3]
-
Pelletization: Press catalyst powder (with binder if necessary) at 10–20 MPa.
-
Sieving: Crush and sieve to 20–40 mesh (0.4–0.8 mm) to minimize pressure drop and internal diffusion limitations.
-
Loading: Mix 0.5 g catalyst with 2.0 g inert SiC (to prevent hot spots). Load into a quartz tubular reactor (ID = 10 mm).
Reaction Workflow
Figure 2: Standard Fixed-Bed Reactor Workflow for MTH Catalyst Screening.
Data Calculation Standards
To ensure E-E-A-T compliance, calculate conversion and selectivity on a carbon basis (C-mol%), not just mass, to account for stoichiometry.
-
Methanol Conversion (
): (Note: Dimethyl ether (DME) is considered a reactant/intermediate, not a final product). -
Selectivity (
): Where is moles of product and is the carbon number of product .
References
-
Olsbye, U., et al. (2012).[1] "Conversion of Methanol to Hydrocarbons: How Zeolite Cavity and Pore Size Controls Product Selectivity." Angewandte Chemie International Edition. Link
- Authoritative source for the Dual-Cycle mechanism and topology comparison.
-
Chang, C. D., & Silvestri, A. J. (1977).[2] "The conversion of methanol and other O-compounds to hydrocarbons over zeolite catalysts." Journal of Catalysis. Link
- Seminal paper establishing ZSM-5 for MTG processes.
-
Tian, P., et al. (2015). "Methanol to Olefins (MTO): From Fundamentals to Commercialization." ACS Catalysis. Link
- Comprehensive review of SAPO-34 industrial application and deactiv
-
Svelle, S., et al. (2006). "Conversion of Methanol into Hydrocarbons over Zeolite H-ZSM-5: Ethene Formation Is Mechanistically Separated from the Formation of Higher Alkenes." Journal of the American Chemical Society. Link
- Provides the mechanistic proof for the alkene cycle in ZSM-5.
-
Guerreiro, E. D., et al. (2019). "Nonoxidative Dehydrogenation of Methanol to Methyl Formate through Highly Stable and Reusable CuMgO-Based Catalysts." ACS Omega.[3] Link
- Source for the alternative Cu-based dehydrogenation p
Sources
Solid-State vs. Solution-State Conformational Analysis of Halogenated Pyran Analogues: A Methodological Comparison Guide
Executive Summary
The incorporation of halogens into carbohydrate scaffolds is a cornerstone of modern glycomimetic drug design. Halogenated pyran analogues exhibit enhanced membrane permeation, metabolic stability, and unique halogen-bonding capabilities. However, determining their precise 3D conformation—specifically the equilibrium between
The Stereoelectronic Challenge in Halogenated Pyrans
The conformation of halogenated pyrans is dictated by a delicate balance of competing stereoelectronic effects. While the anomeric effect typically drives electronegative substituents at C1 into axial positions, multi-vicinal halogenation introduces severe steric and electrostatic penalties.
For instance, in [1], researchers observed a pronounced 1,3-diaxial repulsion between an axial fluorine at C2 and an axial halogen at C4. Because the atomic radius increases down the halogen group (F < Cl < Br < I), this repulsion forces a deviation in the intra-annular torsion angles. To accurately capture these nuances, researchers must employ an orthogonal analytical approach, as solid-state crystal packing forces can sometimes obscure the "native" solution-state conformation.
Methodological Comparison: Modalities & Performance
To assign the conformation of halogenated pyrans, three primary modalities are compared. No single technique provides a complete picture; rather, their orthogonal integration is required for high-confidence structural assignment.
Table 1: Analytical Modality Comparison
| Analytical Modality | Primary Output | Environmental Context | Key Advantage | Primary Limitation |
| SCXRD (Solid-State) | Absolute coordinates, exact bond lengths/angles. | Crystalline lattice | Unambiguous determination of intra-annular torsion angles. | Crystal packing forces can distort the native biological conformation. |
| NMR (Solution-State) | Solvated (mimics biological fluid) | Captures dynamic equilibria and time-averaged conformations. | Cannot provide absolute bond lengths; relies on Karplus approximations. | |
| DFT (In Silico) | Gibbs free energy ( | Vacuum or implicit solvation | Quantifies stabilizing hyperconjugation (e.g., | Computationally expensive; highly dependent on basis set selection. |
Table 2: Impact of Halogen Size on Conformation (Experimental Data)
The orthogonal application of these methods is best illustrated by the effect of C4-halogen substitution on the pyran core. As the halogen size increases, SCXRD reveals a compression of torsion angles, while
Data adapted from the conformational analysis of D-talose analogues [1].
| C4 Substituent | Halogen Radius (Å) | SCXRD: C1-C2-C3-C4 Torsion Angle | Solution NMR: | Conformation |
| Native (OH) | ~1.52 | -56.58° | N/A | |
| Fluorine (F) | 1.47 | -49.40° | -208.33 | |
| Chlorine (Cl) | 1.75 | -46.90° | -197.95 | |
| Bromine (Br) | 1.85 | -46.50° | -192.80 | |
| Iodine (I) | 1.98 | -46.00° | -184.56 |
Validated Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . Every step includes a causality rationale and a validation checkpoint to prevent the propagation of artifacts.
Protocol 1: Solid-State SCXRD Workflow
Causality: SCXRD is utilized to measure the exact geometric distortion caused by 1,3-diaxial halogen repulsion. Data must be collected at cryogenic temperatures to minimize thermal ellipsoids, allowing for the precise measurement of shortened C-F bonds.
-
Crystallization: Dissolve the halogenated pyran in a minimum volume of ethyl acetate. Layer slowly with hexanes and allow vapor diffusion at 4 °C over 72 hours.
-
Validation Checkpoint: Examine crystals under polarized light microscopy. Complete extinction upon rotation confirms a single, untwinned crystal suitable for diffraction.
-
-
Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K
or Cu-K source. Cool the sample to 100 K using a liquid nitrogen stream.-
Validation Checkpoint: Monitor the internal agreement factor (
) during initial frame integration. Proceed only if .
-
-
Structural Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
.-
Validation Checkpoint: The final refinement must yield an
with a maximum residual electron density peak of , confirming no misassigned halogen atoms.
-
Protocol 2: Solution-State NMR Workflow
Causality: Solution NMR simulates the biological environment.
-
Sample Preparation: Dissolve 15 mg of the pyran analogue in 600 µL of CDCl
. CDCl is chosen to minimize competitive hydrogen bonding, allowing internal halogen interactions to dominate the conformational equilibrium.-
Validation Checkpoint: Lock and shim the spectrometer until the CDCl
residual solvent peak exhibits a Full Width at Half Maximum (FWHM) of Hz.
-
-
1D
F and H Acquisition: Acquire standard 1D spectra. Use and coupling constants to calculate dihedral angles via the Karplus equation.-
Validation Checkpoint: The integration of the
F signals must perfectly match the stoichiometric ratio of the synthesized analogue, confirming sample purity and absence of degradation.
-
-
2D NOESY / HOESY: Acquire a 2D
H- H NOESY (or H- F HOESY) with a mixing time of 300-500 ms to detect through-space interactions.-
Validation Checkpoint: The presence of a strong NOE cross-peak between the axial H1 and axial H3/H5 protons definitively validates the
chair conformation in solution.
-
Integrated Workflow Visualization
The following diagram outlines the integrated logic required to definitively assign the conformation of halogenated pyrans, preventing reliance on a single, potentially biased analytical modality.
Integrated workflow for solid-state, solution-state, and computational conformational analysis.
References
-
Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 2442–2454.[Link]
Biological Evaluation of Novel 2-Oxo Pyran Derivatives: A Comparative Guide to Antimicrobial and Anticancer Efficacy
Executive Summary
The 2-oxo pyran (α-pyrone) scaffold is a highly versatile, six-membered conjugated lactone that serves as a foundational pharmacophore in modern drug discovery. Characterized by significant aromaticity and electrophilic reactivity, this electronic framework allows for diverse chemical modifications that yield potent biological agents [[1]](). This guide provides an objective, data-driven comparison of novel 2-oxo pyran derivatives against standard therapeutic alternatives, focusing on their antimicrobial and anticancer efficacies.
By analyzing structure-activity relationships (SAR) and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to evaluate and optimize pyrone-based lead compounds.
Mechanistic Overview: Causality in Biological Activity
The biological proficiency of 2-oxo pyran derivatives stems from their ability to interact with specific cellular targets, including essential enzymes and intricate signaling cascades 1.
In oncology, pyrone derivatives exert their effects through dual mechanisms:
-
Direct Enzyme Inhibition: The electrophilic nature of the conjugated lactone stabilizes the Topoisomerase I-DNA cleavage complex, preventing DNA religation and inducing lethal double-strand breaks (γ-H2AX foci formation) 1.
-
Kinase Cascade Modulation: They act as upstream receptor blockers or direct kinase inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to mitochondrial dysfunction and the activation of caspase-9/-3 dependent apoptosis 1.
Fig 1: Anticancer signaling and apoptosis induction pathways modulated by 2-oxo pyran derivatives.
Comparative Antimicrobial Efficacy
Recent synthetic modifications, particularly prenylation, have drastically improved the antimicrobial profile of 6-aryl-4-hydroxy-2-pyrones 2. The addition of lipophilic prenyl groups enhances the molecule's ability to penetrate the peptidoglycan layer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains.
Quantitative Data Comparison
The table below compares the Minimum Inhibitory Concentration (MIC) of various 2-oxo pyran derivatives against standard clinical isolates and drug-resistant strains 2, 3.
| Compound Class | E. coli (Gram -) MIC (µg/mL) | S. aureus (Gram +) MIC (µg/mL) | K. pneumoniae (β-lactamase +) MIC |
| Monoprenylated 2-pyrone | 1.56 | 3.12 | 1.56 |
| Diprenylated 2-pyrone | 12.5 | 25.0 | 12.5 |
| Brominated 2-pyrone | >250 | >250 | >250 |
| Amoxicillin (Standard) | 6.25 | 1.56 | >250 |
SAR Insight: Monoprenylation yields the highest efficacy, outperforming Amoxicillin against β-lactamase-producing K. pneumoniae2. Conversely, halogenation (bromine substitution) on the aryl ring creates steric hindrance that abolishes antibacterial activity across all tested organisms 2.
Self-Validating Protocol: Broth Microdilution Assay
To ensure trustworthiness and eliminate false positives caused by compound precipitation, this protocol utilizes Resazurin as a secondary metabolic indicator.
-
Inoculum Preparation: Adjust bacterial suspensions to a 0.5 McFarland standard (approx.
CFU/mL). Causality: Standardizing the inoculum ensures that the compound-to-target ratio remains consistent across all biological replicates. -
Serial Dilution: Prepare two-fold serial dilutions of the 2-oxo pyran derivatives (0.049 to 250 µg/mL) in 96-well plates using Mueller-Hinton broth containing 1% DMSO.
-
Internal Controls:
-
Sterility Control: Broth only (Validates aseptic technique).
-
Vehicle Control: Broth + 1% DMSO + Bacteria (Validates that the solvent does not inhibit growth).
-
Positive Control: Amoxicillin (Validates assay sensitivity).
-
-
Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.
-
Readout: Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by active bacterial dehydrogenases. This metabolic readout prevents optical density artifacts caused by the intrinsic color or poor solubility of pyrone derivatives.
Comparative Anticancer Efficacy
Synthetic 4-substituted-6-methyl-2-pyrones generated via Sonogashira and Suzuki cross-coupling have demonstrated potent growth inhibitory activities against human carcinoma cell lines 4.
Quantitative Data Comparison
The table below highlights the IC50 values of synthetic and natural pyrones compared to Doxorubicin 4, 1.
| Compound | A2780 (Ovarian) IC50 (µM) | K562 (Leukemia) IC50 (µM) | Primary Mechanism |
| 4-phenylethynyl-6-methyl-2-pyrone | 4.2 | 6.8 | Topo I/II Poison |
| 4-ethynyl-6-methyl-2-pyrone | 8.5 | 11.2 | Kinase Inhibition |
| Huanglongmycin N (Natural Pyrone) | 0.07 | 0.12 | Topo I Stabilization |
| Doxorubicin (Standard) | 0.5 | 0.8 | DNA Intercalation |
SAR Insight: The introduction of a phenylethynyl group at the 4-position significantly increases the binding affinity to the Topoisomerase I-DNA complex compared to a simple ethynyl group, lowering the IC50 by approximately 50% [[4]]().
Self-Validating Protocol: In Vitro Cytotoxicity (MTT Assay)
Fig 2: Standardized in vitro cytotoxicity workflow (MTT assay) for evaluating pyrone derivatives.
-
Cell Seeding: Seed A2780 or K562 cells at a density of
cells/well in 96-well plates. Allow 24 hours for adherence (for adherent lines like A2780). -
Compound Treatment: Treat cells with pyrone derivatives (0.01 to 100 µM) for 72 hours.
-
Assay Validation (Z'-factor): Include maximum signal controls (vehicle only) and minimum signal controls (10% DMSO to induce total cell death). Causality: Calculating the Z'-factor ensures the assay has a wide enough dynamic range and low enough variability to accurately determine IC50 values. A Z'-factor > 0.5 is required for validation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove media and add 100 µL of 100% DMSO. Causality: Formazan crystals must be solubilized in pure DMSO rather than SDS-HCl to ensure rapid and complete dissolution, which is critical because highly lipophilic pyrone derivatives can otherwise precipitate and trap the dye, skewing absorbance.
-
Quantification: Read absorbance at 570 nm (reference 630 nm) and calculate IC50 using non-linear regression analysis.
References
-
Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives Source: Journal of Natural Products (ACS Publications) URL:[Link]
-
Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives Source: Taylor & Francis URL:[Link]
-
Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation Source: Central Asian Journal of Medical and Natural Science URL:[Link]
-
2-Pyrones possessing antimicrobial and cytotoxic activities Source: ResearchGate URL:[Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides a detailed protocol for the proper disposal of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol, a compound featuring both a cyclic ether and a primary alcohol functional group. By understanding the inherent chemical properties and associated best practices, laboratory professionals can ensure a safe and compliant disposal process, thereby protecting both themselves and the environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive understanding of the entire lifecycle of a chemical, from acquisition to disposal. All laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes.[1] It is imperative to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified professional.[1]
Hazard Profile of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol
-
Flammability: Like many organic solvents and alcohols, this compound is expected to be flammable.[2][3] Vapors may form explosive mixtures with air.[3][4] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Eye and Skin Irritation: Similar tetrahydropyran derivatives are known to cause skin and serious eye irritation.[5][6] Direct contact should be avoided through the use of appropriate personal protective equipment.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE)
Prior to handling 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from splashes or vapors.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[6] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of potentially harmful vapors.[5] |
Step-by-Step Disposal Procedure
The proper disposal of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol follows the general principles for organic solvent waste.
Step 1: Waste Segregation
Segregate waste containing 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol from other waste streams. It should be collected as a non-halogenated organic solvent waste.[7][8] Do not mix it with incompatible materials such as strong oxidizing agents.[5][9]
Step 2: Waste Container Selection and Labeling
Use a designated, properly labeled, and leak-proof container for collection. The container should be made of a material compatible with organic solvents. The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol."
Step 3: Waste Collection
Carefully pour the waste into the designated container, avoiding splashes. It is advisable to leave about 10% of headspace in the container to allow for vapor expansion.[10]
Step 4: Storage of Waste Container
Store the waste container in a well-ventilated, designated satellite accumulation area away from ignition sources.[9] The container must be kept tightly closed except when adding waste.[1]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9] Incineration in a controlled environment is a common disposal method for organic solvents.[10] Under no circumstances should this chemical be poured down the drain. [1][9]
Spill Management
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol.
Caption: Disposal workflow for 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol, fostering a culture of safety and environmental stewardship within the scientific community.
References
- Ethanol Disposal In Laboratories | Collect and Recycle. (2024, March 20).
- Safe Storage and Disposal of Chemicals in A Lab - Tion.
- Working with Hazardous Chemicals - Organic Syntheses.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- SAFETY DATA SHEET - Fisher Scientific.
- Methanol Safety Data Sheet. (2019, November 29).
- Safety Data Sheet Methanol - DCMR.
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 2).
- SAFETY DATA SHEET - TCI Chemicals.
- BB-4034242 - Hit2Lead.
- Chemical Waste Disposal Guidelines.
- 2-(Hydroxymethyl)tetrahydropyran SDS, 100-72-1 Safety Data Sheets - ECHEMI.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Lab Manager Magazine Article: "Managing Chemical Life Cycles" - by Richard Flaherty, Director of Clean Harbors' CleanPack® Laboratory Chemical Packing Services.
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
- Treatment and disposal of chemical wastes in daily laboratory work.
- Disposal of Used/Unwanted Chemicals at UW-Madison.
Sources
- 1. vumc.org [vumc.org]
- 2. methanex.com [methanex.com]
- 3. storage.mozardsaas.nl [storage.mozardsaas.nl]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Comprehensive Safety and Handling Guide for 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including tetrahydropyran-2-methanol and general principles of laboratory safety for handling substituted cyclic ethers and alcohols. Researchers must exercise caution and handle this compound as a substance of unknown toxicity.
This guide provides essential safety protocols for laboratory professionals engaged in the handling of 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol. Given the absence of specific toxicological data, a conservative approach to personal protective equipment (PPE), handling, and disposal is paramount to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Assessment
Based on analogous compounds like tetrahydropyran-2-methanol, 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol is anticipated to be a combustible liquid that may cause skin and serious eye irritation[1][2]. The presence of the tetrahydropyran ring, a cyclic ether, suggests a potential for peroxide formation upon prolonged exposure to air, which could pose an explosion hazard[3]. The dimethyl and methanol substitutions may also influence its toxicological profile.
Anticipated Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation[1][2].
-
Skin Irritation: May cause skin irritation upon contact[2].
-
Inhalation: Vapors may cause respiratory tract irritation.
-
Ingestion: Assumed to be harmful if swallowed, a common trait for similar chemicals[4][5].
-
Flammability: Likely a combustible liquid[1].
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial when handling substances with unknown toxicities. The following table outlines the recommended PPE for various laboratory operations involving 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Operations with Splash Potential | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Recommended if not handled in a fume hood or if aerosolization is possible |
| Emergency (e.g., spill cleanup) | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
Procedural Workflow for Safe Handling
The following step-by-step guide ensures a controlled and safe environment when working with 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol.
1. Engineering Controls:
- Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Personal Protective Equipment (PPE) Donning:
- Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
- Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves) before use.
3. Chemical Handling:
- Dispense the chemical slowly and carefully to avoid splashing or aerosolization.
- Keep containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.
- Avoid contact with skin and eyes[2].
- After handling, wash hands thoroughly with soap and water[1].
4. Storage:
- Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[1].
- Store away from strong oxidizing agents, as these are incompatible with similar compounds[1].
- Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste containing 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol in a dedicated, clearly labeled, and sealed waste container.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
- Use a chemically resistant container (e.g., high-density polyethylene or glass) for waste collection.
- Keep the waste container closed when not in use and store it in a designated secondary containment area within a fume hood.
3. Disposal Procedure:
- Dispose of the chemical waste through your institution's hazardous waste management program.
- Provide the waste management team with all available information on the compound and its potential hazards.
- Contaminated materials such as gloves, absorbent pads, and disposable lab coats should also be disposed of as hazardous waste. Do not discard them in the regular trash.
By adhering to these rigorous safety protocols, researchers can minimize their risk of exposure and safely handle 2,2-DIMETHYL-TETRAHYDRO-PYRAN-6-Methanol in a laboratory setting.
References
-
The Good Scents Company. (n.d.). Tetrahydropyran-2-methanol. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
